molecular formula C17H22O5 B2963917 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 141522-65-8

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Numéro de catalogue: B2963917
Numéro CAS: 141522-65-8
Poids moléculaire: 306.358
Clé InChI: SWKTZNOJDJKBQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a useful research compound. Its molecular formula is C17H22O5 and its molecular weight is 306.358. The purity is usually 95%.
BenchChem offers high-quality 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(6-but-3-enoyloxyhexoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-2-7-16(18)22-13-6-4-3-5-12-21-15-10-8-14(9-11-15)17(19)20/h2,8-11H,1,3-7,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKTZNOJDJKBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Application Workflows of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid in Liquid Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced engineering of liquid crystal elastomers (LCEs) and reactive mesogens, the selection of molecular building blocks dictates the macroscopic properties of the final material. 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid (CAS: 141522-65-8)[1] is a highly specialized intermediate designed to bridge the gap between structural rigidity and controlled polymerizability.

Unlike conventional acrylate-based monomers, this molecule leverages an isolated terminal alkene (3-butenoyloxy)[2], which fundamentally alters its reactivity profile, making it an optimal candidate for step-growth thiol-ene click chemistry[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular architecture, and field-proven synthetic workflows.

Molecular Architecture & Physicochemical Profiling

The unique behavior of this molecule stems from its tripartite structural design, which balances thermodynamic stability with chemical reactivity.

  • The Benzoic Acid Core (Rigidity): The aromatic ring provides the necessary geometric anisotropy and π-π stacking capability. When coupled with a complementary phenol, it forms the rigid mesogenic core responsible for inducing nematic or smectic liquid crystalline phases.

  • The Hexyl Spacer (Decoupling): A flexible six-carbon aliphatic chain links the rigid core to the reactive tail. Causality: This spacer is critical because it dynamically decouples the motion of the polymer network from the mesogenic core. This decoupling lowers the melting point, broadens the thermal window of the mesophase, and allows the core to align with external stimuli (e.g., rubbed polyimide surfaces) without being sterically hindered by the polymer backbone.

  • The 3-Butenoyloxy Tail (Controlled Reactivity): The terminal ester features a double bond isolated from the carbonyl group by a single methylene unit (-O-C(=O)-CH₂-CH=CH₂). Causality: Because this double bond is not conjugated with the carbonyl (unlike highly reactive acrylates), the molecule is highly resistant to premature free-radical homopolymerization during storage and high-temperature synthesis. However, it remains exceptionally reactive toward step-growth thiol-ene photopolymerization[3].

Data Presentation: Physicochemical Parameters

Table 1: Key Physicochemical Parameters

ParameterValue
Chemical Name 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid
CAS Number 141522-65-8
Molecular Formula C₁₇H₂₂O₅
Molecular Weight 306.35 g/mol
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 5 (Oxygen atoms)
Solubility Profile Soluble in DCM, THF, DMF; Insoluble in H₂O

Table 2: Comparative Reactivity of Polymerizable Tails in LC Synthesis

Terminal GroupConjugation StatusHomopolymerization RiskPreferred Polymerization Route
Acryloyloxy High (Conjugated)Very HighFree-Radical (Chain-Growth)
3-Butenoyloxy None (Isolated)LowThiol-Ene Click (Step-Growth)
Methacryloyloxy High (Conjugated)HighFree-Radical (Chain-Growth)

Visualizing the Molecular Logic

G A Benzoic Acid Core (Rigidity & Anisotropy) B Hexyl Spacer (Flexibility & Decoupling) A->B Ether Linkage C 3-Butenoyloxy Tail (Polymerizable Alkene) B->C Ester Linkage

Caption: Molecular design logic of the liquid crystal monomer highlighting functional domains.

Experimental Protocols & Synthetic Workflows

To utilize this compound effectively, researchers must employ self-validating protocols that preserve the integrity of the 3-butenoyloxy tail while functionalizing the carboxylic acid core.

Protocol 1: Steglich Esterification for Reactive Mesogen Synthesis

Objective: Couple the benzoic acid monomer to a mesogenic phenol (e.g., 4-methoxyphenol) to form a rigid, extended liquid crystal core.

Causality of Method Choice: The Steglich esterification is preferred over traditional Fischer esterification because it operates under mild, room-temperature conditions[4]. This prevents the thermal degradation or unintended side-reactions of the terminal alkene.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzoic acid (1.0 eq) and the target phenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Note: Anhydrous conditions are critical; the coupling agent DCC reacts rapidly with moisture to form insoluble dicyclohexylurea (DCU), which would stall the reaction.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Note: DMAP acts as a superior nucleophile compared to the phenol. It rapidly attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, effectively suppressing the irreversible rearrangement into an unreactive N-acylurea byproduct[5].

  • Activation: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dropwise. Cooling minimizes exothermic side reactions and preserves the isolated double bond[4].

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–24 hours. The precipitation of white DCU serves as a self-validating visual indicator of reaction progression.

  • Purification: Filter off the DCU byproduct. Wash the organic filtrate sequentially with 0.1 M HCl, saturated NaHCO₃, and brine to remove the DMAP catalyst and unreacted starting materials. Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol 2: Thiol-Ene Photopolymerization for LCE Fabrication

Objective: Crosslink the synthesized reactive mesogen into a macroscopic liquid crystal elastomer actuator.

Step-by-Step Methodology:

  • Mixture Preparation: Combine the 3-butenoyloxy-terminated mesogen with a dithiol crosslinker (e.g., 1,2-ethanedithiol) in a precise 1:1 stoichiometric ratio of alkene to thiol functional groups. Add 1 wt% of a UV photoinitiator (e.g., Irgacure 651).

  • Capillary Filling: Heat the mixture to its nematic phase transition temperature and capillary-fill it into a glass cell coated with unidirectionally rubbed polyimide. Note: The rubbed polyimide surface forces the mesogens into a macroscopic uniaxial alignment, which is the physical prerequisite for anisotropic actuation in the final elastomer.

  • Photopolymerization: Irradiate the cell with UV light (365 nm) for 10 minutes. Note: UV cleavage of the photoinitiator generates radicals that abstract hydrogen from the thiols. The resulting thiyl radicals attack the 3-butenoyloxy double bonds in a highly efficient, step-growth mechanism. This yields a homogeneous, lightly crosslinked elastomer network devoid of the high shrinkage stresses typically associated with chain-growth acrylate networks.

Workflow Visualization

Workflow Monomer 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzoic acid (Starting Monomer) Coupling Steglich Esterification (DCC, DMAP, DCM, RT) Monomer->Coupling Mesogen Reactive Mesogen Formation (Diaryl Ester Core) Coupling->Mesogen Phenol Addition Alignment Surface Alignment (Rubbed Polyimide Cell) Mesogen->Alignment Capillary Fill Polymerization Thiol-Ene Photopolymerization (UV Light, Photoinitiator) Alignment->Polymerization LCE Liquid Crystal Elastomer (Actuator / Sensor) Polymerization->LCE Crosslinking

Caption: Step-by-step workflow for synthesizing a liquid crystal elastomer (LCE).

References

  • Title: chem960.
  • Title: 4-{[6-(but-3-enoyloxy)hexyl]oxy}benzoic acid ... - SigmaAldrich.
  • Source: epo.
  • Source: taylorandfrancis.
  • Source: rug.

Sources

An In-depth Technical Guide to the Thermal Stability of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid Monomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermal stability of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid monomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing applications for this and structurally related compounds.

Introduction: The Significance of Thermal Stability

The monomer 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a molecule with potential applications in the synthesis of advanced polymers and functional materials, including liquid crystals and drug delivery systems.[1] Its chemical structure, featuring a carboxylic acid group, a flexible hexyl oxy spacer, and a polymerizable butenoyloxy group, imparts unique properties that are highly dependent on its thermal behavior.

Thermal stability is a critical parameter that dictates the processing, storage, and application limits of a chemical compound.[2] For a monomer like 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, understanding its response to thermal stress is paramount for:

  • Polymerization Processes: Ensuring the monomer does not degrade at the temperatures required for polymerization is crucial for achieving the desired polymer structure and properties.

  • Melt Processing: For applications involving extrusion or molding, the monomer must be stable in its molten state.

  • Storage and Shelf-Life: Determining the temperature at which degradation begins is essential for establishing appropriate storage conditions and ensuring long-term stability.

  • Performance in Final Application: In many applications, the material will be exposed to elevated temperatures, and its ability to withstand these conditions without decomposing is a key performance indicator.

This guide will delve into the primary analytical techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these methods, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Core Analytical Techniques for Thermal Stability Assessment

The two most powerful and widely used techniques for characterizing the thermal stability of materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5][6][7] These methods provide complementary information about how a material's properties change with temperature.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA is a fundamental technique for measuring the mass of a sample as it is heated over time in a controlled atmosphere.[6][8] The resulting data provides a quantitative measure of the sample's thermal stability and can reveal the temperatures at which decomposition events occur.

Causality Behind Experimental Choices in TGA:

  • Heating Rate: A slower heating rate can provide better resolution of distinct decomposition events, while a faster rate can mimic rapid processing conditions. A typical starting point is 10-20 °C/min.

  • Atmosphere: The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study the inherent thermal stability of the material in the absence of oxidation. An oxidative atmosphere (e.g., air or oxygen) is used to assess the material's resistance to oxidative degradation.

  • Sample Size: A small sample size (typically 5-10 mg) is used to ensure uniform heating and to minimize temperature gradients within the sample.[8]

A Self-Validating TGA Protocol:

A robust TGA protocol should include internal checks and considerations to ensure the data is reliable.

Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-7 mg of the 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid monomer into a clean TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Set the initial temperature to a value below the expected decomposition temperature (e.g., 30 °C).

    • Set the final temperature to a value where complete decomposition is expected (e.g., 600 °C).

    • Set the heating rate to 20 °C/min.

    • Set the purge gas to nitrogen at a flow rate of 50-100 mL/min.

  • Data Acquisition: Initiate the TGA run and collect the mass loss versus temperature data.

  • Data Analysis:

    • Plot the percentage of initial mass remaining as a function of temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[8]

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs.[9]

Interpreting TGA Data:

The TGA thermogram of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is expected to show distinct mass loss steps corresponding to the decomposition of different parts of the molecule. The carboxylic acid group may decompose at a lower temperature, followed by the degradation of the alkyl chain and the ester group at higher temperatures.

Hypothetical TGA Data Summary:

ParameterExpected Temperature Range (°C)Associated Molecular Fragment
Tonset (5% mass loss)150 - 250Initial decomposition, potentially of the carboxylic acid group or butenoyloxy group.
Tmax1 (First DTG peak)200 - 350Major decomposition event, likely involving the ester and ether linkages.
Tmax2 (Second DTG peak)350 - 500Decomposition of the aromatic core and char formation.
Residual Mass at 600°C< 5%Indication of complete decomposition in an inert atmosphere.

TGA Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Processing weigh Weigh 5-7 mg of Monomer place Place in TGA Crucible weigh->place load Load Sample into TGA place->load set_params Set Parameters: - Temp: Room to 600°C - Rate: 20°C/min - Gas: N₂ at 100 mL/min load->set_params initiate Initiate TGA Run set_params->initiate collect Collect Mass Loss vs. Temp Data initiate->collect plot Plot TGA & DTG Curves collect->plot determine Determine T_onset & T_max plot->determine

Caption: Workflow for Thermal Stability Analysis using TGA.

Differential Scanning Calorimetry (DSC): Monitoring Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][7] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions, including decomposition.

Causality Behind Experimental Choices in DSC:

  • Heating and Cooling Rates: Similar to TGA, the heating rate can affect the temperature and appearance of thermal transitions. A rate of 10 °C/min is common for initial screening. Cooling cycles are important for studying crystallization behavior and the reversibility of transitions.

  • Sample Pans: The choice of sample pan (e.g., aluminum, copper, hermetically sealed) depends on the sample's properties and the temperature range of the experiment. For volatile samples or those that may release gases upon decomposition, hermetically sealed pans are recommended.

  • Atmosphere: An inert atmosphere is typically used to prevent oxidative side reactions that could interfere with the measurement of the desired thermal transitions.

A Self-Validating DSC Protocol:

A reliable DSC protocol involves careful calibration and the use of appropriate reference materials.

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid monomer into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to a value below any expected transitions (e.g., 25 °C).

    • Program a heat-cool-heat cycle:

      • Heat from 25 °C to a temperature just below the onset of decomposition (determined by TGA, e.g., 200 °C) at a rate of 10 °C/min.

      • Hold for 2 minutes to ensure thermal equilibrium.

      • Cool from 200 °C to 25 °C at a rate of 10 °C/min.

      • Heat again from 25 °C to 200 °C at a rate of 10 °C/min.

    • Set the purge gas to nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature.

  • Data Analysis:

    • From the first heating scan, determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

    • From the cooling scan, determine the crystallization temperature (Tc) as the peak temperature of the exothermic crystallization transition.

    • From the second heating scan, confirm the melting point and observe any other transitions, such as a glass transition (Tg) if the sample becomes amorphous upon cooling.

Interpreting DSC Data:

The DSC thermogram will reveal the temperatures of physical transitions. For 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, a sharp endothermic peak will indicate its melting point. The presence of an exothermic peak at higher temperatures (approaching the decomposition temperature) could indicate the onset of polymerization or decomposition.

Hypothetical DSC Data Summary:

ParameterExpected Temperature Range (°C)Description
Tm (Melting Point)90 - 130Endothermic peak corresponding to the solid-to-liquid phase transition.
Tc (Crystallization Temp.)70 - 110Exothermic peak observed upon cooling from the melt.
Exothermic Event> 180Potential onset of polymerization or decomposition.

DSC Experimental Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Processing weigh Weigh 3-5 mg of Monomer seal Seal in DSC Pan weigh->seal load Load Sample into DSC seal->load set_params Set Heat-Cool-Heat Cycle: - 25°C to 200°C at 10°C/min - Cool to 25°C at 10°C/min - Reheat to 200°C at 10°C/min load->set_params initiate Initiate DSC Run set_params->initiate collect Record Heat Flow vs. Temp initiate->collect plot Plot DSC Thermogram collect->plot determine Determine T_m, T_c, etc. plot->determine

Caption: Workflow for Thermal Analysis using DSC.

Structural Considerations and Potential Degradation Pathways

The thermal stability of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is intrinsically linked to its molecular structure. The presence of different functional groups suggests a multi-step degradation process.

Key Structural Features and Their Impact on Thermal Stability:

  • Carboxylic Acid Group (-COOH): Carboxylic acids can undergo decarboxylation at elevated temperatures. This is often one of the initial degradation steps.[10]

  • Ester Group (-COO-): Ester linkages are susceptible to thermal cleavage.

  • Ether Linkage (-O-): The ether linkage in the hexyl oxy chain can also be a point of thermal scission.

  • Butenoyl Group (C=C-C=O): The terminal double bond makes this group reactive and susceptible to polymerization at elevated temperatures, which can compete with degradation.

  • Aromatic Ring: The benzene ring is the most thermally stable part of the molecule and will typically degrade at the highest temperatures.

Hypothetical Degradation Pathway Diagram:

Degradation_Pathway cluster_initial Initial Degradation (Lower Temp) cluster_secondary Secondary Degradation (Higher Temp) cluster_final Final Products Monomer 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid Decarboxylation Decarboxylation (-CO₂) Monomer->Decarboxylation Heat Ester_Cleavage Ester Cleavage Monomer->Ester_Cleavage Heat Chain_Scission Alkyl Chain Scission Decarboxylation->Chain_Scission Ether_Cleavage Ether Cleavage Ester_Cleavage->Ether_Cleavage Volatiles Volatile Fragments Chain_Scission->Volatiles Char Char Residue Chain_Scission->Char Ether_Cleavage->Volatiles

Caption: Hypothetical Thermal Degradation Pathway.

Conclusion and Best Practices

A thorough understanding of the thermal stability of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is essential for its successful application. By employing the complementary techniques of TGA and DSC, researchers can obtain a comprehensive thermal profile of this monomer.

Key Takeaways:

  • TGA provides quantitative information on mass loss as a function of temperature, defining the upper temperature limit for the material's use.

  • DSC identifies the temperatures of physical transitions, such as melting, and can indicate the onset of exothermic reactions like polymerization or decomposition.

  • The thermal stability is dictated by the chemical structure, with the carboxylic acid and ester groups being likely points of initial degradation.

For researchers and drug development professionals, it is recommended to perform these analyses under conditions that closely mimic the intended processing and application environments. This proactive approach to material characterization will enable the development of robust and reliable products.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • Thermal Analysis of Liquid Crystal Mixtures. (2013, May 15). IOSR Journal of Engineering.
  • Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. (2015). Macromolecular Chemistry.
  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023, July 6). MDPI.
  • Emissions of Liquid Crystal Monomers from Obsolete Smartphone Screens in Indoor Settings: Characteristics and Human Exposure Risk. (2022, May 30). Environmental Science & Technology.
  • Comparative thermal stability analysis of different ammonium carboxylates. (n.d.). Benchchem.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
  • Studying of Thermal, Spectral and Liquid Crystal Properties of New Monomers for Schiff Base Reaction. (2024, February 21). ResearchGate.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.
  • Thermal stability analysis (A) TGA thermograms (top) and derivative... (n.d.). ResearchGate.
  • 4: Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts.
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.
  • 4-{[6-(propanoyloxy)hexyl]oxy}benzoic acid. (n.d.). Sigma-Aldrich.
  • Titration calorimetric and differential scanning calorimetric studies of the interactions of n-butanol with several phases of dipalmitoylphosphatidylcholine. (1992, February 25). PubMed.
  • Process for preparing phenoxybenzoic acids. (n.d.). Google Patents.
  • 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid. (n.d.). Career Henan Chemical Co.

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Comprehensive Safety & Handling Whitepaper: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Safety Guide & Protocol Synthesis

Executive Summary

In advanced materials science and drug delivery, 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid (CAS: 141522-65-8) serves as a highly specialized reactive mesogen (RM) and lipid-like building block. It is frequently utilized in the synthesis of liquid crystal elastomers (LCEs), smart thermal energy-harvesting alloys, and targeted polymeric matrices [1, 3].

As a Senior Application Scientist, I approach the handling of this compound not merely as a compliance exercise, but as a critical variable in experimental reproducibility. Standard Material Safety Data Sheets (MSDS) often provide generic warnings. This whitepaper synthesizes technical accuracy with field-proven insights, detailing the structural causality behind the compound's hazards and providing self-validating protocols to ensure both laboratory safety and chemical integrity.

Chemical Identity & Structure-Activity Relationship (SAR)

To understand the safety profile of this compound, we must dissect its molecular architecture. The molecule consists of three distinct functional domains, each contributing to its handling requirements:

  • The Benzoic Acid Core: Provides rigidity (mesogenic property) but acts as an acidic proton donor, driving skin and eye irritation.

  • The Hexyl Spacer: Imparts flexibility and high lipophilicity, acting as a dermal penetration enhancer that carries the reactive moieties deeper into the stratum corneum.

  • The Terminal 3-Butenoyl Ester: A terminal alkene that functions as a polymerizable unit. While essential for forming robust polymeric networks [3], it is highly susceptible to radical-induced auto-polymerization and hydrolytic cleavage.

Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid
CAS Number 141522-65-8
Molecular Formula C₁₇H₂₂O₅
Molecular Weight 306.35 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Storage Requirements -20°C, protected from light and moisture

Mechanistic Toxicology & GHS Profiling

Rather than simply listing hazard codes, it is vital to understand the causality behind them. The European Chemicals Agency (ECHA) guidelines emphasize that understanding the mechanism of action is critical for effective risk mitigation [2].

GHS Hazard Summary
Hazard CodeDescriptionMechanistic Cause
H315 / H319 Causes skin/serious eye irritationThe carboxylic acid moiety lowers local pH upon contact with mucosal membranes, denaturing surface proteins.
H317 May cause allergic skin reactionThe 3-butenoyl group acts as a weak Michael acceptor, potentially forming covalent adducts with nucleophilic residues (e.g., cysteine) on skin proteins, triggering immune sensitization.
H335 May cause respiratory irritationInhalation of fine crystalline dust irritates the respiratory tract due to the compound's acidity and lipophilic adherence to alveolar tissue.

Auto-Polymerization Dynamics & Storage

The most significant operational hazard of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is its tendency to undergo exothermic auto-polymerization. Ambient UV light or thermal stress can cause homolytic cleavage at the terminal alkene, generating free radicals. If left unchecked, this propagation creates a cross-linked matrix, rendering the chemical useless and potentially causing pressure buildup in sealed containers.

Polymerization M 4-{[6-(3-Butenoyloxy)hexyl]oxy} benzenecarboxylic acid HeatLight Thermal / UV Trigger (Initiation) M->HeatLight Improper Storage Water Moisture Exposure (Hydrolysis) M->Water Ambient Humidity Radical Free Radical Formation (Alkene Activation) HeatLight->Radical Homolytic Cleavage Polymer Exothermic Auto-Polymerization (Cross-linked Matrix) Radical->Polymer Propagation Degradation Hydrolytic Cleavage (Benzoic Acid + Hexanediol) Water->Degradation Ester Hydrolysis Inhibitor Radical Scavenger (e.g., BHT / MEHQ) Inhibitor->Radical Quenches (Termination)

Mechanistic pathway of auto-polymerization and hydrolytic degradation with inhibitor intervention.

Protocol 1: Safe Aliquoting and Storage Workflow

To maintain chemical integrity and prevent radical initiation, follow this strict handling protocol:

  • Temperature Acclimation: Remove the stock vial from the -20°C freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes ambient moisture to condense on the powder, driving hydrolytic cleavage of the ester bond.

  • Atmospheric Control: Perform all aliquoting inside a glovebox or under a localized Argon/N₂ purge to eliminate oxygen and humidity.

  • Mechanical Handling: Use static-free, non-sparking spatulas. Weigh aliquots directly into amber glass vials to block UV-induced radical initiation.

  • Inhibition (Solution Storage): If storing the compound in a stock solution (e.g., in THF), add 10–50 ppm of Butylated hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger, terminating any premature propagation chains.

  • Sealing: Backfill all vials with Argon, seal with PTFE-lined caps, wrap with Parafilm, and return immediately to -20°C storage.

Emergency Response & Decontamination

In the event of a spill, standard sweeping is insufficient and dangerous. The fine powder can form explosive dust-air mixtures, and the acidic nature requires active neutralization.

SpillResponse Start Spill Detected (Solid/Liquid Matrix) Assess Assess Volume & PPE (Respirator, Nitrile Gloves) Start->Assess Contain Containment (Vermiculite / Sand) Assess->Contain Neutralize Neutralize Acidic Residue (Mild Base e.g., NaHCO3) Contain->Neutralize Collect Mechanical Collection (Non-sparking tools) Neutralize->Collect Dispose Hazardous Waste Disposal (Incineration) Collect->Dispose

Step-by-step laboratory spill response and neutralization workflow for reactive mesogens.

Spill Mitigation Steps:
  • Isolate: Evacuate non-essential personnel and eliminate all UV/heat sources.

  • PPE: Don a P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Contain & Neutralize: Cover the spill with an inert absorbent (vermiculite). Lightly mist the area with a 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize the benzoic acid residues.

  • Collect: Use a non-sparking brush and dustpan to collect the slurry. Place in a designated hazardous waste container for incineration.

Analytical Quality Control (Self-Validating System)

Before utilizing 141522-65-8 in sensitive syntheses (e.g., LCE fabrication), you must validate that auto-polymerization has not occurred during transit or storage.

Protocol 2: HPLC/UV Purity Verification

This protocol acts as a self-validating system to ensure the reagent is monomeric and viable.

  • Sample Preparation: Dissolve exactly 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

  • Visual Validation Gate: Hold the vial to the light.

    • Pass: Solution is perfectly clear.

    • Fail: Presence of insoluble white precipitates or cloudiness. Causality: The cross-linked polymer is insoluble in Acetonitrile. If cloudy, the batch has polymerized and must be discarded.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 50% to 95% organic over 15 minutes.

  • Detection: Monitor absorbance at 254 nm (targeting the benzoic acid chromophore).

  • Data Interpretation: A single sharp peak indicates high monomeric purity. The presence of broad, late-eluting humps indicates oligomerization, while early-eluting peaks suggest hydrolytic degradation into free benzoic acid derivatives.

References

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment". ECHA Europa. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Thermal Energy Harvest and Reutilization by the Combination of Thermal Conducting Reactive Mesogens and Heat-Storage Mesogens". PubMed / National Institutes of Health. Available at:[Link]

literature review on 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid Derivatives in Biomedical Liquid Crystal Elastomers

Executive Summary & Molecular Rationale

The development of smart, stimuli-responsive materials for biomedical applications relies heavily on the precise molecular engineering of liquid crystal elastomers (LCEs)[1]. At the forefront of this materials revolution is 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid (CAS 141522-65-8)[2], a highly specialized reactive mesogen.

Unlike traditional acrylate-based mesogens (such as the widely used RM23)[3], this derivative replaces the highly reactive acrylate tail with a 3-butenoyloxy group. This subtle structural shift fundamentally alters the polymerization kinetics from a chaotic chain-growth mechanism to a highly controlled, step-growth thiol-ene click reaction[4]. The result is a homogeneous polymer network with near-zero polymerization shrinkage, exceptional optical clarity, and a lack of cytotoxic unreacted monomers—making it an ideal candidate for advanced drug delivery systems and tissue engineering scaffolds[5].

Deconstructing the Molecular Architecture

To understand the utility of this molecule, we must analyze its three distinct structural domains:

  • The Mesogenic Core (Benzoic Acid): Provides the rigid, anisotropic geometry necessary for liquid crystalline ordering (specifically, the nematic phase). The carboxylic acid moiety also allows for further functionalization or hydrogen-bonding interactions in supramolecular assemblies.

  • The Flexible Spacer (Hexyloxy Chain): A 6-carbon aliphatic chain that decouples the dynamics of the polymer backbone from the alignment of the mesogenic core. This free volume is what grants the final material its elastomeric, stretchable properties[6].

  • The Polymerizable Tail (3-Butenoyloxy Group): An unactivated terminal alkene. Because it does not readily homopolymerize, it is forced to undergo alternating copolymerization with thiol crosslinkers. This eliminates the heterogeneous "microgel" regions typically seen in acrylate LCEs.

Experimental Workflows: Synthesis & Fabrication

Protocol A: Self-Validating Synthesis of the Reactive Mesogen

Objective: Synthesize 4-{[6-(3-butenoyloxy)hexyl]oxy}benzoic acid with high purity to prevent phase-separation during LCE fabrication.

  • Etherification (Spacer Attachment):

    • Action: React ethyl 4-hydroxybenzoate with 6-chloro-1-hexanol in the presence of potassium carbonate ( K2​CO3​ ) and a catalytic amount of potassium iodide ( KI ) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Causality: The ethyl ester acts as a protecting group, preventing the carboxylic acid from participating in unwanted side reactions. KI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

    • Validation: Thin-Layer Chromatography (TLC) should show complete consumption of the phenol.

  • Steglich Esterification (Tail Attachment):

    • Action: React the resulting intermediate with 3-butenoic acid using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C to room temperature.

    • Causality: DCC acts as a dehydrating agent to form the ester bond under mild conditions, preventing the thermal isomerization of the terminal alkene (which could occur under harsh acidic Fischer esterification conditions).

  • Selective Deprotection:

    • Action: Hydrolyze the ethyl ester using a mild base (e.g., LiOH in THF/Water) at room temperature, followed by careful acidification to pH 3 using 1M HCl.

    • Validation: 1H -NMR must confirm the presence of terminal alkene protons ( δ 5.0-5.8 ppm) and the disappearance of the ethyl ester quartet/triplet.

Protocol B: Fabrication of Biocompatible LCEs via Thiol-Ene Click Chemistry

Objective: Create a monodomain LCE film for tissue engineering scaffolds.

  • Matrix Formulation: Weigh the synthesized mesogen and a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP) in a strict 1:1 molar ratio of alkene to thiol functional groups. Add 1 wt% of a photoinitiator (e.g., Irgacure 651).

    • Causality: The 1:1 stoichiometry ensures complete conversion. Unreacted thiols or alkenes can compromise the mechanical integrity and biocompatibility of the scaffold[5].

  • Capillary Filling: Inject the mixture into a glass cell (coated with unidirectionally rubbed polyimide) at 90°C.

    • Causality: 90°C ensures the mixture is in the isotropic phase, preventing flow-induced misalignment during injection.

  • Thermal Annealing: Slowly cool the cell to 60°C (within the nematic window).

    • Causality: Cooling allows the mesogens to self-assemble along the rubbing direction, forming a uniform monodomain.

  • Photopolymerization: Irradiate with 365 nm UV light (10 mW/cm²) for 5 minutes.

    • Causality: UV light triggers the step-growth thiol-ene reaction, locking the transient nematic director into a permanent, elastomeric network.

LCE_Fabrication M Reactive Mesogen (CAS 141522-65-8) Mix Homogeneous Mixture M->Mix C Thiol Crosslinker (e.g., PETMP) C->Mix Align Monodomain Alignment Mix->Align Capillary Fill UV UV Photopolymerization (Thiol-Ene Click) Align->UV Lock-in Director LCE Biocompatible LCE Network UV->LCE Step-Growth

Workflow for fabricating biocompatible LCEs using thiol-ene step-growth photopolymerization.

Biomedical Applications

Stimuli-Responsive Drug Delivery

LCEs synthesized from 4-{[6-(3-butenoyloxy)hexyl]oxy}benzoic acid are highly effective matrices for controlled drug delivery[1][5]. Because the network is highly homogeneous, it exhibits a sharp, predictable nematic-to-isotropic phase transition when exposed to external stimuli (such as body heat or applied near-IR light if doped with photothermal agents).

When loaded with therapeutics—ranging from polar antibiotics like vancomycin to non-polar anti-inflammatories like ibuprofen—the volumetric contraction of the LCE during the phase transition acts as a mechanical pump. This physical deformation expels the drug payload in a sustained, controlled release profile, mitigating the "burst release" common in traditional hydrogels[7][8].

Drug_Release Load Drug-Loaded LCE (Nematic Phase) Stim External Stimulus (Thermal / Photonic) Load->Stim Trans Nematic-to-Isotropic Phase Transition Stim->Trans Trigger Deform Macroscopic Lattice Contraction Trans->Deform Entropy Increase Rel Controlled Drug Release Profile Deform->Rel Payload Expulsion

Mechanism of stimuli-responsive drug release driven by LCE phase transition and lattice contraction.

Tissue Engineering Scaffolds

The mechanical anisotropy of monodomain LCEs closely mimics the extracellular matrix (ECM) of highly aligned human tissues, such as skeletal muscle fibers and peripheral nerves[1]. The 3-butenoyloxy-derived LCEs are particularly suited for this because the absence of cytotoxic acrylate residues promotes excellent cell adhesion, viability, and directional proliferation[5].

Quantitative Data Summary

To highlight the superiority of the 3-butenoyloxy derivative for biomedical use, the following table compares it against the industry-standard acrylate mesogen, RM23.

ParameterRM23 (Acrylate Derivative)3-Butenoyloxy Derivative (CAS 141522-65-8)Biomedical Impact
Polymerization Mechanism Chain-Growth (Free Radical)Step-Growth (Thiol-Ene Click)Step-growth yields uniform networks, vital for predictable actuation.
Network Homogeneity Low (Microgel formation)High (Alternating copolymer)High homogeneity prevents localized mechanical failure in scaffolds.
Polymerization Shrinkage High (~8-12%)Low (< 2%)Low shrinkage preserves the molded shape of implantable devices.
Cytotoxicity Profile Moderate to High (Unreacted acrylates)Very Low (High conversion, benign groups)Critical for FDA approval in transdermal patches and implants.
Actuation Strain ~30-40%~50-60%Greater strain allows for more efficient drug expulsion.

References

  • National Institutes of Health (PubMed). "Lyotropic liquid crystal elastomers for drug delivery". Available at:[Link]

  • MDPI. "The Role of Liquid Crystal Elastomers in Pioneering Biological Applications". Available at:[Link]

  • ACS Applied Materials & Interfaces. "Highly Durable and Tough Liquid Crystal Elastomers". Available at: [Link]

  • Chalmers University of Technology. "Lyotropic liquid crystal elastomers for drug delivery". Available at: [Link]

  • ACS Macromolecules. "Imine-Based Reactive Mesogen and Its Corresponding Exchangeable Liquid Crystal Elastomer". Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Dissolution of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the effective dissolution of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, a key intermediate in various organic syntheses, including the development of advanced materials and pharmaceutical agents. The unique bifunctional nature of this molecule, possessing both a polar carboxylic acid and a largely non-polar ester with a long alkyl chain, presents a distinct solubility challenge. This document provides a framework for rational solvent selection, detailed dissolution protocols, and troubleshooting strategies to ensure the successful preparation of homogeneous solutions for subsequent chemical transformations. The methodologies outlined herein are grounded in established principles of organic chemistry and are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecular Architecture and its Impact on Solubility

The successful execution of an organic synthesis is critically dependent on the homogeneity of the reaction mixture. For solid reagents, such as 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, complete dissolution is the first and often most crucial step. The molecular structure of this compound dictates its solubility behavior. It comprises a polar aromatic carboxylic acid moiety, which is capable of hydrogen bonding, and a non-polar tail consisting of a hexyl chain and a butenoyloxy group. This amphiphilic character means that no single solvent is universally ideal, and a careful selection based on the principles of "like dissolves like" is paramount. Aromatic carboxylic acids, like benzoic acid, generally exhibit good solubility in polar organic solvents, while long-chain esters are more soluble in non-polar environments.[1][2] This document will guide the user through a systematic approach to solvent selection and dissolution.

Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical factor in the dissolution of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid. An ideal solvent should not only fully dissolve the compound at the desired concentration but also be compatible with the planned downstream reaction conditions (e.g., inert to the reagents, appropriate boiling point).

Based on the structural components of the target molecule, a range of solvents with varying polarities should be considered. The following table provides a list of recommended solvents and their relevant properties, with a qualitative prediction of their efficacy for dissolving the target compound.

SolventPolarity IndexBoiling Point (°C)Predicted SolubilityRationale & Comments
Tetrahydrofuran (THF) 4.066Excellent A good balance of polarity to interact with the carboxylic acid and non-polar character to solvate the alkyl ester chain. A common solvent for a wide range of organic reactions.[3]
Dichloromethane (DCM) 3.140Good to Excellent A versatile solvent that can dissolve a wide range of organic compounds. Its volatility can be advantageous for easy removal post-reaction.
Acetone 5.156Good A polar aprotic solvent that can effectively dissolve the carboxylic acid moiety. May require co-solvents for higher concentrations.[4]
Ethyl Acetate (EtOAc) 4.477Good A moderately polar solvent that is often a good choice for compounds with both polar and non-polar features.[1]
Acetonitrile (ACN) 5.882Moderate to Good A polar aprotic solvent that may require some gentle heating to achieve complete dissolution.[1]
Toluene 2.4111Moderate A non-polar aromatic solvent that will primarily solvate the non-polar tail. Solubility of the carboxylic acid head may be limited.
N,N-Dimethylformamide (DMF) 6.4153Good to Excellent A highly polar aprotic solvent that is often used for dissolving challenging compounds. Its high boiling point can be a disadvantage for removal.
Dimethyl Sulfoxide (DMSO) 7.2189Good to Excellent Another highly polar aprotic solvent excellent for dissolving polar compounds. High boiling point and potential reactivity should be considered.
Ethanol/Methanol 5.2 / 6.678 / 65Moderate Polar protic solvents that can hydrogen bond with the carboxylic acid. The long non-polar tail may limit solubility.[5][6][7]

Note: The predicted solubilities are qualitative and should be confirmed experimentally on a small scale. For particularly challenging cases, the use of a co-solvent system (e.g., THF/Toluene) can be highly effective.

Experimental Protocols for Dissolution

The following protocols provide a step-by-step guide for the dissolution of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid. It is imperative to use anhydrous solvents and dry glassware to prevent unwanted side reactions, such as the hydrolysis of the ester functionality.[8]

Standard Dissolution Protocol at Ambient Temperature
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Addition of Solid: Weigh the desired amount of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid and add it to the reaction flask.

  • Solvent Addition: Add the chosen solvent to the flask with gentle swirling. Start with a volume that will result in the desired final concentration.

  • Agitation: Stir the mixture vigorously at room temperature using a magnetic stir bar.

  • Observation: Observe the mixture for complete dissolution. This may take several minutes. If the solid does not fully dissolve, proceed to the enhanced dissolution protocols.

Enhanced Dissolution Protocols

If the compound does not dissolve readily at room temperature, the following techniques can be employed.

  • Procedure: While stirring, gently warm the flask in a water or oil bath.

  • Temperature Control: Do not exceed 40-50°C. Higher temperatures may risk the polymerization of the butenoyl group or other side reactions.[9] Monitor the dissolution process closely.

  • Caution: The 3-butenoyloxy group contains a terminal double bond which could be susceptible to polymerization, especially in the presence of heat or radical initiators. It is advisable to perform a small-scale test to assess the stability of the compound under the chosen heating conditions. The stability of allylic systems can be influenced by various factors.[10][11][12]

  • Procedure: Place the flask containing the suspension in an ultrasonic bath.

  • Operation: Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solvent.

  • Monitoring: Check for dissolution between sonication intervals.

Protocol for Small-Scale and Analytical Samples (e.g., NMR)
  • Sample Preparation: For NMR analysis, accurately weigh 5-20 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, or DMSO-d₆). Chloroform-d is a common first choice.[4][13]

  • Dissolution: Gently vortex or flick the tube to aid dissolution. If necessary, brief and gentle warming with a heat gun or a warm water bath can be applied. Ensure no solid particles remain, as they can adversely affect the quality of the NMR spectrum.[14][15]

Workflow and Decision-Making Diagram

The following diagram, generated using Graphviz, illustrates the logical workflow for selecting a solvent and dissolution method.

DissolutionWorkflow cluster_0 Solvent Selection cluster_1 Dissolution Protocol Start Start: Dissolve Compound AssessPolarity Assess Polarity: Amphiphilic Molecule Start->AssessPolarity SelectSolvent Select Solvent: THF, DCM, or EtOAc AssessPolarity->SelectSolvent Balanced Polarity SelectPolarSolvent Consider Polar Aprotic: DMF or DMSO for high polarity AssessPolarity->SelectPolarSolvent High Polarity Needed SelectCoSolvent Consider Co-Solvent: e.g., THF/Toluene AssessPolarity->SelectCoSolvent Broad Polarity Needed RoomTemp Attempt Dissolution at Room Temperature SelectSolvent->RoomTemp SelectPolarSolvent->RoomTemp SelectCoSolvent->RoomTemp IsDissolved Completely Dissolved? RoomTemp->IsDissolved Success Proceed with Synthesis IsDissolved->Success Yes GentleHeat Apply Gentle Heat (<50°C) IsDissolved->GentleHeat No Reassess Re-evaluate Solvent Choice IsDissolved->Reassess Still Insoluble GentleHeat->IsDissolved Sonicate Use Sonication GentleHeat->Sonicate Alternative Sonicate->IsDissolved Reassess->SelectPolarSolvent Reassess->SelectCoSolvent

Sources

Advanced Application Note: Engineering Supramolecular Polymer Networks via Thiol-Ene Click Chemistry using 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of dynamic, stimuli-responsive polymer networks has revolutionized the fields of soft robotics, shape-memory materials, and targeted drug delivery. Central to these advancements is the strategic design of monomers that combine highly efficient covalent polymerization with reversible, non-covalent interactions.

This application note details the incorporation of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid into advanced polymer matrices. This specific molecule is a bifunctional mesogenic monomer designed with three highly deliberate structural domains:

  • The 3-Butenoyloxy Terminus: An isolated, electron-rich terminal alkene that undergoes rapid, highly orthogonal radical-mediated thiol-ene "click" reactions without the parasitic chain-growth homopolymerization commonly seen in acrylates[1].

  • The Hexyl Spacer: A flexible aliphatic chain that decouples the dynamics of the covalent polymer backbone from the supramolecular headgroup, lowering the glass transition temperature ( Tg​ ) and facilitating rapid molecular self-assembly.

  • The Benzenecarboxylic Acid Headgroup: A rigid, mesogenic core that readily forms strong intermolecular hydrogen-bonded dimers. This enables the formation of dynamic physical crosslinks, giving rise to shape-memory properties, liquid crystalline (LC) phases, and reversible network topologies[2][3].

By reacting this mono-alkene with a multifunctional thiol (e.g., a tetrathiol), researchers can synthesize star-branched oligomers that self-assemble into robust, physically crosslinked elastomeric networks.

Mechanistic Insights: The Causality of Molecular Design

To achieve a highly uniform polymer network, the choice of the polymerizable group is critical. Traditional acrylate-based liquid crystal elastomers (LCEs) often suffer from network heterogeneity due to mixed-mode step-growth and chain-growth mechanisms[4].

Ideal Step-Growth via Thiol-Ene Click

The 3-butenoyloxy group in this monomer is an isolated alkene. According to foundational principles of thiol-ene click chemistry, isolated alkenes participate almost exclusively in a radical-mediated step-growth mechanism[1]. When irradiated with UV light in the presence of a photoinitiator, a thiyl radical adds across the double bond, yielding a carbon-centered radical that subsequently abstracts a hydrogen from another thiol, propagating the cycle. This results in a delayed gel point, minimal shrinkage stress, and a highly homogeneous covalent architecture.

Supramolecular Dimerization

The benzenecarboxylic acid moiety is highly prone to dimerization via double hydrogen bonds between the carboxylic acid groups. In the solid or elastomeric state, these dimers act as non-covalent crosslinks. Because hydrogen bonds are thermally labile, the network exhibits dynamic properties: upon heating above the dissociation temperature, the dimers break, drastically reducing the storage modulus and enabling material reprocessing or shape-memory actuation[3][5].

NetworkLogic M1 Terminal Alkene (3-Butenoyloxy) C1 Orthogonal Thiol-Ene Covalent Linkage M1->C1 UV Photo-click M2 Hexyl Spacer (Aliphatic Chain) C2 Backbone Decoupling & Flexibility M2->C2 Free Volume M3 Benzoic Acid (Headgroup) C3 Reversible H-Bonded Physical Crosslinks M3->C3 Self-Assembly C1->C2 C2->C3

Fig 1: Structure-property relationships of the monomer domains in the resulting network.

Experimental Protocols

The following protocols describe the formulation, photopolymerization, and validation of a supramolecular elastomer using 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid and Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

Protocol A: Formulation and Thiol-Ene Photopolymerization

Rationale: Melt-mixing is required because the strong hydrogen bonding of the benzoic acid groups renders the monomer solid at room temperature. Heating above the dimer dissociation temperature ensures a homogeneous resin prior to UV curing.

Materials:

  • Monomer: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid (Mono-ene)

  • Crosslinker: PETMP (Tetrathiol)

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (to prevent premature thermal crosslinking)

Step-by-Step Procedure:

  • Stoichiometric Calculation: Weigh the monomer and PETMP to achieve a 1:1 molar ratio of alkene to thiol functional groups. (Note: 4 moles of monomer are required for every 1 mole of PETMP).

  • Inhibitor Addition: Add 0.1 wt% MEHQ to the mixture to ensure thermal stability during the melt-mixing phase.

  • Melt-Mixing: Transfer the mixture to a glass vial and heat to 85°C on a stirring hotplate. Stir magnetically at 300 rpm for 15 minutes until the opaque solid transitions into a clear, homogeneous, low-viscosity resin.

  • Initiator Incorporation: Reduce the temperature to 60°C. Add 0.5 wt% TPO photoinitiator[4]. Vortex the mixture in the dark for 2 minutes to completely dissolve the TPO.

  • Casting: Pipette the warm resin between two glass slides treated with a fluorinated release agent (e.g., Rain-X), separated by 500 µm PTFE shims[4].

  • Photopolymerization: Irradiate the mold using a 365 nm LED UV lamp at an intensity of 20 mW/cm² for 5 minutes at room temperature.

  • Demolding & Annealing: Carefully separate the glass slides. Anneal the resulting elastomeric film in a vacuum oven at 60°C for 12 hours to relieve internal stresses and allow the hydrogen-bonded dimers to reach thermodynamic equilibrium.

Workflow N1 1. Stoichiometric Weighing (1:1 Ene:SH) N2 2. Melt-Mixing (85°C, +MEHQ) N1->N2 N3 3. Initiator Addition (60°C, +TPO) N2->N3 Homogenization N4 4. UV Irradiation (365 nm, 20 mW/cm²) N3->N4 Casting N5 5. Thermal Annealing (60°C, 12h) N4->N5 Network Formation

Fig 2: Experimental workflow for the synthesis of the supramolecular thiol-ene elastomer.

Protocol B: Self-Validating Characterization of the Network

To ensure the integrity of the protocol, the synthesized network must be validated for both covalent conversion and supramolecular assembly.

  • FTIR Spectroscopy (Covalent Validation):

    • Action: Scan the film from 4000 to 400 cm⁻¹.

    • Validation Criterion: The complete disappearance of the thiol S-H stretching peak at ~2570 cm⁻¹ and the alkene C=C stretching peak at ~1640 cm⁻¹ confirms quantitative thiol-ene click conversion.

  • Temperature-Variable FTIR (Supramolecular Validation):

    • Action: Perform FTIR while heating the sample from 25°C to 120°C.

    • Validation Criterion: At 25°C, the carbonyl (C=O) stretch of the benzoic acid should appear as a broad peak at ~1680 cm⁻¹, indicative of hydrogen-bonded dimers[6]. As temperature increases, this peak will shift to ~1730 cm⁻¹, confirming the dissociation into free monomeric carboxylic acids[6].

  • Differential Scanning Calorimetry (DSC):

    • Action: Run a heat-cool-heat cycle from -20°C to 150°C at 10°C/min.

    • Validation Criterion: A distinct glass transition ( Tg​ ) should be observed, followed by a broad endothermic transition corresponding to the breaking of the hydrogen-bonded physical crosslinks.

Quantitative Data Presentation

The table below summarizes the expected stoichiometric formulations and the resulting thermomechanical properties of the networks. By adjusting the functionality of the thiol crosslinker, the ratio of covalent to physical crosslinks can be tuned.

Table 1: Formulation Parameters and Expected Network Properties

Thiol CrosslinkerFunctionality ( f )Ene:SH Molar RatioExpected Tg​ (°C)Dimer Dissociation Temp (°C)Network Topology
EDDET (Dithiol)21:1-5 to 585 - 95Linear main-chain with H-bonded crosslinks
TMPMP (Trithiol)31:115 to 2590 - 100Lightly crosslinked covalent + H-bonded
PETMP (Tetrathiol)41:130 to 4095 - 110Dense star-branched covalent + H-bonded

Note: EDDET = 2,2′-(ethylenedioxy)diethanethiol; TMPMP = Trimethylolpropane tris(3-mercaptopropionate); PETMP = Pentaerythritol tetrakis(3-mercaptopropionate).

Troubleshooting & Optimization

  • Issue: Incomplete Curing / Tacky Surface.

    • Causality: Oxygen inhibition at the surface, though less severe in thiol-ene than in acrylates, can still occur[7].

    • Solution: Ensure the glass slide mold is tightly clamped, or cure in a nitrogen-purged chamber.

  • Issue: Phase Separation during Curing.

    • Causality: The benzoic acid dimers may crystallize out of the resin if the temperature drops too rapidly before the UV light locks in the network topology.

    • Solution: Maintain the mold at a slightly elevated temperature (e.g., 40-50°C) using a heated stage during the initial minutes of UV irradiation.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Ahn, S. K., et al. (2023). Programming Orientation in Liquid Crystalline Elastomers Prepared with Intra-Mesogenic Supramolecular Bonds. ACS Applied Materials & Interfaces.

  • Finkelmann, H., et al. (2024). Hydrogen-bonded multi-mode liquid crystal elastomer actuators. RSC Publishing.

  • Zhang, Y., et al. (2001). Synthesis and characterization of a hydrogen-bonded nematic network based on 4-propoxybenzoic acid side groups grafted onto a polysiloxane. Liquid Crystals, Taylor & Francis.

  • Podgórski, M., et al. (2026). The Influence of the Thiol-ene Mechanism on Polymer Network Topology. ACS Publications.

Sources

Application Notes & Protocols for Photopolymerization of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Liquid Crystals and Polymer Science

The field of advanced materials is continually driven by the pursuit of systems that offer both dynamic functionality and structural robustness. Liquid crystal polymers (LCPs) and networks (LCNs) stand at the forefront of this endeavor, merging the anisotropic, stimuli-responsive properties of liquid crystals with the durability of crosslinked polymer networks.[1] The monomer, 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid, and its derivatives, represent a fascinating class of reactive mesogens. Their unique architecture, featuring a polymerizable butenoyloxy group, a flexible hexyl spacer, and a mesogenic core with a terminal carboxylic acid, offers a rich playground for creating highly functional materials such as optical films, soft actuators, and responsive surfaces.[2][3]

This guide provides an in-depth exploration of the photopolymerization methods for these specialized monomers. Moving beyond a simple recitation of steps, we will delve into the underlying principles, the rationale behind procedural choices, and the critical parameters that govern the successful fabrication of well-defined, ordered polymer networks.

Section 1: Foundational Principles of Photopolymerization

Photopolymerization is a chain-reaction process initiated by the absorption of light.[3][4] For the vinyl-based butenoyloxy group, a free-radical mechanism is the most common and efficient pathway.[5][6] This process can be deconstructed into three primary stages: initiation, propagation, and termination.

The Initiation Stage: Generating the Spark

The process begins with a photoinitiator, a molecule that absorbs photons from a light source (typically UV or visible light) and cleaves to form highly reactive free radicals.[5][7]

  • Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical species. A classic example is the bis(acyl)phosphine oxide (BAPO) family, such as Irgacure 819, which is highly efficient and can be activated by longer UV-A wavelengths, allowing for deeper penetration into the sample.[1]

  • Type II Photoinitiators (Abstraction): These systems require a co-initiator (e.g., a tertiary amine). The photoinitiator (e.g., benzophenone) absorbs a photon, enters an excited state, and then abstracts a hydrogen atom from the co-initiator, creating the initiating radical.

The choice of photoinitiator is critical and must be matched with the emission spectrum of the light source for efficient activation.[8]

The Propagation Stage: Building the Polymer Chain

The generated free radical attacks the carbon-carbon double bond of the butenoyloxy group on the monomer. This addition reaction consumes the radical and creates a new, larger radical at the other end of the monomer unit. This new radical then proceeds to react with another monomer, and so on, rapidly propagating a polymer chain.[9]

The Termination Stage: Concluding the Reaction

The growth of polymer chains ceases when two radicals encounter each other and combine (recombination) or transfer a hydrogen atom (disproportionation), resulting in stable, non-reactive polymer chains.[6]

Section 2: The Monomer: A Molecular Blueprint for Functionality

The structure of 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a deliberate design of functional components.

  • Mesogenic Core: The benzoic acid and phenyl ring system provides the rigid, rod-like structure necessary for the formation of liquid crystalline phases (e.g., nematic, smectic).[2][10]

  • Flexible Spacer: The hexyl chain decouples the motion of the polymerizable group from the mesogenic core, which is crucial for maintaining the liquid crystal order during polymerization.[11]

  • Polymerizable Group (3-Butenoyloxy): This vinyl ester group is the site of the cross-linking reaction. It is important to note that vinyl esters, including butenoates, can exhibit lower reactivity compared to their acrylate counterparts. This is a critical consideration for optimizing polymerization conditions.

  • Carboxylic Acid Terminus: This functional group introduces the capacity for hydrogen bonding. These interactions can significantly influence the liquid crystalline phase behavior and may also affect the polymerization kinetics, potentially by pre-organizing the monomers.[12][13]

Section 3: Experimental Protocols

Materials and Equipment

Materials:

  • 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid derivative

  • Photoinitiator (e.g., Irgacure 819, Omnirad TPO for Type I; or Benzophenone with an amine co-initiator for Type II)

  • Optional: Non-reactive liquid crystal solvent (e.g., 5CB) for creating polymer networks with controlled porosity.

  • Optional: Di-functional reactive mesogen (e.g., RM257) to increase crosslink density.

  • Substrates: Glass slides, ITO-coated glass, or silicon wafers.

  • Alignment layer material (e.g., polyimide) and rubbing cloth, if controlled molecular orientation is desired.

  • Solvents for cleaning and preparation (e.g., isopropanol, acetone).

Equipment:

  • UV curing system with controlled intensity and wavelength (e.g., 365 nm LED or mercury lamp).

  • Hot stage with temperature controller.

  • Spin coater or blade coater for film preparation.

  • Nitrogen or argon supply for creating an inert atmosphere.

  • Polarized optical microscope (POM) for observing liquid crystal textures.

  • FTIR spectrometer with an ATR or transmission setup.

  • Differential Scanning Calorimeter (DSC).

Protocol 1: Bulk Photopolymerization of a Thin Film

This protocol describes the formation of a solid, crosslinked film of the monomer.

Workflow Diagram:

G cluster_prep Preparation cluster_fab Fabrication cluster_cure Curing cluster_char Characterization prep1 Dissolve Monomer & Initiator prep2 Heat to Isotropic Phase prep1->prep2 prep3 Filter Mixture (Optional) prep2->prep3 fab1 Assemble Cell / Coat Substrate prep3->fab1 fab2 Cool to LC Phase fab1->fab2 fab3 Verify Alignment (POM) fab2->fab3 cure1 Place on Hot Stage fab3->cure1 cure2 Inert Atmosphere Purge cure1->cure2 cure3 UV Exposure cure2->cure3 char1 Post-Cure & Anneal cure3->char1 char2 Analyze Film char1->char2

Caption: Experimental workflow for bulk photopolymerization.

Step-by-Step Procedure:

  • Formulation Preparation:

    • In a clean vial, weigh the 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid derivative.

    • Add the chosen photoinitiator. A typical starting concentration is 0.5-2.0 wt%. For Type I initiators like Irgacure 819, 1 wt% is a robust starting point.[14]

    • Heat the mixture gently on a hotplate to the monomer's isotropic phase (above its clearing temperature) and stir until the photoinitiator is completely dissolved and the mixture is homogeneous.

  • Sample Fabrication:

    • Prepare a cell by spacing two clean glass slides with Mylar shims (e.g., 10-20 µm). If alignment is desired, use substrates coated with a polyimide alignment layer that has been uniaxially rubbed.

    • Fill the cell with the molten monomer mixture via capillary action. Ensure there are no air bubbles.

    • Alternatively, for a single-sided film, spin-coat or blade-coat the molten mixture onto a single substrate.

  • Alignment and Curing:

    • Place the filled cell or coated substrate on a temperature-controlled hot stage.

    • Slowly cool the sample from the isotropic phase into the desired liquid crystalline mesophase (e.g., nematic). A slow cooling rate (e.g., 1-2 °C/min) promotes the formation of well-ordered domains.

    • Verify the liquid crystal texture and alignment using a polarized optical microscope.

    • Purge the sample area with an inert gas like nitrogen for several minutes to minimize oxygen inhibition at the surface. Oxygen can quench free radicals, leading to incomplete surface cure.

    • Expose the sample to UV light (e.g., 365 nm) at a controlled intensity (e.g., 10-50 mW/cm²).

    • Causality Note: Due to the potentially lower reactivity of the butenoyloxy group compared to acrylates, an initial exposure time of 5-15 minutes is recommended. Optimization may be required.

  • Post-Processing:

    • After exposure, the sample can be removed from the hot stage.

    • The resulting polymer film can be carefully removed from the cell (if applicable) for characterization.

Protocol 2: Characterization of Monomer Conversion by FTIR Spectroscopy

This protocol quantifies the extent of polymerization by monitoring the disappearance of the reactive C=C bond.[15][16]

Workflow Diagram:

G A Acquire Uncured Spectrum B Identify C=C Peak (~1638 cm⁻¹) A->B C Identify Internal Standard Peak (e.g., C=O at ~1720 cm⁻¹ or aromatic at ~1608 cm⁻¹) B->C D Cure Sample C->D Same Sample E Acquire Cured Spectrum D->E F Measure Peak Heights/Areas E->F G Calculate Degree of Conversion (DC) F->G

Caption: Workflow for determining the degree of conversion via FTIR.

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount of the uncured monomer/initiator mixture between two KBr plates or directly onto the crystal of an ATR-FTIR accessory.[17]

  • Initial Spectrum: Record the FTIR spectrum of the uncured liquid mixture. This is your t=0 reference.

  • Peak Identification:

    • Identify the absorption band corresponding to the C=C stretching of the butenoyloxy group (typically around 1638 cm⁻¹).[16]

    • Select an internal reference peak that does not change during polymerization. The carbonyl (C=O) stretch of the ester (~1720 cm⁻¹) or an aromatic ring vibration (~1608 cm⁻¹) are common choices.[18]

  • In-situ Curing (if possible): If your setup allows, irradiate the sample with a UV source directly in the FTIR sample compartment and collect spectra at different time intervals.

  • Ex-situ Curing: If curing in-situ is not possible, prepare a separate thin film as described in Protocol 1, cure it for a specific time, and then record its FTIR spectrum.

  • Calculation of Degree of Conversion (DC): The DC is calculated using the following formula, based on the change in the ratio of the C=C peak to the reference peak before and after curing:

    DC (%) = [1 - ( (Peak_C=C / Peak_Ref)_polymer / (Peak_C=C / Peak_Ref)_monomer )] * 100

    Where Peak_C=C and Peak_Ref are the absorbance intensities (or integrated areas) of the vinyl and reference peaks, respectively.[18]

Protocol 3: Thermal Characterization by DSC

DSC is used to determine the glass transition temperature (Tg) of the polymer network and to confirm the thermal stability of the fixed liquid crystalline order.[19][20]

Step-by-Step Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polymer film into an aluminum DSC pan.

  • DSC Program:

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions (e.g., 200 °C). This step removes the thermal history of the sample.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature (e.g., -20 °C).

    • Second Heat: Heat the sample again at the same rate (10 °C/min) to the maximum temperature. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Glass Transition (Tg): Identify the step-like change in the baseline of the heat flow curve. The midpoint of this transition is the Tg.

    • Mesophase Transitions: If the liquid crystal order was preserved, you may observe endothermic peaks corresponding to transitions between different mesophases (e.g., smectic to nematic) or the final clearing transition to the isotropic state. The absence of these peaks upon reheating indicates an amorphous polymer.

Section 4: Data Presentation & Expected Results

The following tables summarize typical parameters and expected outcomes for the photopolymerization of liquid crystal monomers structurally similar to the target compound.

Table 1: Typical Photopolymerization Parameters

ParameterTypical RangeRationale & Key Considerations
Photoinitiator Conc. 0.5 - 2.0 wt%Higher concentrations can increase the polymerization rate but may lead to lower molecular weight and potential yellowing.[14]
UV Wavelength 365 - 405 nmMust overlap with the absorption spectrum of the photoinitiator for efficient activation.[8]
UV Intensity 10 - 50 mW/cm²Higher intensity increases the rate but can also lead to stress buildup in the film.[11]
Curing Temperature Varies (typically in the mesophase)Curing within the liquid crystal phase is essential to lock in the desired molecular order.[20]
Exposure Time 2 - 20 minDependent on initiator efficiency, monomer reactivity, and film thickness. Butenoates may require longer times than acrylates.
Atmosphere Inert (N₂ or Ar)Crucial for preventing oxygen inhibition, especially for thin films, ensuring complete surface cure.

Table 2: Representative Properties of the Resulting Polymer Network

PropertyExpected Value/ObservationCharacterization Method
Degree of Conversion (DC) 60 - 90%FTIR Spectroscopy
Glass Transition Temp. (Tg) 40 - 120 °CDSC
Clearing Temperature Stable above Tg (if LC order is fixed)DSC, POM with Hot Stage
Appearance Optically transparent, potentially birefringentVisual, POM
Solubility Insoluble in common solventsSolvent Swelling Test

Section 5: Troubleshooting & Expert Insights

  • Problem: The film is tacky or soft after curing.

    • Cause & Solution: This often indicates incomplete polymerization. The cause could be oxygen inhibition (increase inert gas purging time), insufficient UV dose (increase exposure time or intensity), or inefficient photoinitiation (check initiator concentration and lamp spectrum).

  • Problem: The cured film is opaque or scatters light.

    • Cause & Solution: This may result from polymerization-induced phase separation, especially if cured too quickly or from a poorly aligned state. Try a lower UV intensity to slow the reaction, or improve the initial monomer alignment by slower cooling.

  • Insight on Carboxylic Acid: The hydrogen-bonding capability of the carboxylic acid can lead to the formation of dimers, which may influence the viscosity and phase behavior of the monomer mixture. In some cases, this pre-organization can lead to an increased rate of polymerization.[12] However, it can also interact with basic components in the formulation, so compatibility should be considered.

References

  • Broer, D. J., Crawford, G. P., & Zumer, S. (Eds.). (2011). Cross-Linked Liquid Crystalline Systems: From Rigid Polymer Networks to Soft Elastomers. CRC Press.
  • Moraes, L. G., Rocha, R. S., Menegazzo, L. M., de Araújo, E. B., Yukimito, K., & Moraes, J. C. (2008). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Journal of Applied Oral Science, 16(2), 145-149. Available at: [Link]

  • Ullett, J. S., & Chartoff, R. P. (1997). Novel Liquid Crystal Monomers for Stereolithography: Reaction Rates and Photopolymerization Conversion. Solid Freeform Fabrication Symposium. Available at: [Link]

  • Lee, K. M., Ware, T. H., Tondiglia, V. P., McBride, M. K., Zhang, X., Bowman, C. N., & White, T. J. (2016). Initiatorless Photopolymerization of Liquid Crystal Monomers. ACS Applied Materials & Interfaces, 8(41), 27848-27855. Available at: [Link]

  • Kwaśny, M., Polkowski, J., & Bombalska, A. (2019). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Materials, 12(19), 3077. Available at: [Link]

  • Anseth, K. S., & Bowman, C. N. (1994). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 35(15), 3227-3235.
  • Guymon, C. A., & Clapper, D. L. (2006). Photopolymerization of functionalized lyotropic liquid crystalline systems. RadTech Report.
  • Ghosh, P., & Mitra, P. (1983). Use of Some Organic Acids and Amines as Photoinitiators of Vinyl Polymerization in the Absence and in the Presence of Benzophenone Photosensitizer. Journal of Polymer Science: Polymer Chemistry Edition, 21(9), 2541-2553.
  • Stansbury, J. W., & Dickens, S. H. (2001). Discrepancies in degree of conversion measurements by FTIR. Dental Materials, 17(1), 71-79. Available at: [Link]

  • Yilmaz, B., & Guler, E. (2024). Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study. Polymers, 16(11), 1458. Available at: [Link]

  • Broer, D. J. (n.d.). Principle of photopolymerization of reactive liquid crystal monomers. ResearchGate. Available at: [Link]

  • Strehmel, V., & Strehmel, B. (2000). Kinetics of Photopolymerization of Acrylates with Functionality of 1-6. Macromolecules, 33(10), 3679-3687.
  • Zhou, H., & Hoyle, C. E. (2006). Photopolymerization of Acid Containing Monomers: Real-Time Monitoring of Polymerization Rates. Macromolecules, 39(24), 8269-8273. Available at: [Link]

  • Lalevée, J., & Fouassier, J. P. (2012). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. Polymers, 4(1), 533-559. Available at: [Link]

  • Ichimura, K. (2016). Light-Driven Liquid Crystalline Materials: From Photo-Induced Phase Transitions and Property Modulations to Applications. Chemical Reviews, 117(5), 4491-4557.
  • Bachmann, J., Gleis, E., Schmölzer, S., Fruhmann, G., & Hinrichsen, O. (2021). Photo-DSC method for liquid samples used in vat photopolymerization. Analytica Chimica Acta, 1153, 338268. Available at: [Link]

  • Lee, T. Y., & Guymon, C. A. (2004). The kinetics of vinyl acrylate photopolymerization. Macromolecules, 37(13), 4983-4990.
  • i-Thermal. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. i-Thermal. Available at: [Link]

  • Scherzer, T. (2012).
  • Chempedia. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Chempedia. Available at: [Link]

  • Bouleghlimat, A., Morlet-Savary, F., Dietlin, C., Chemtob, A., & Lalevée, J. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 969. Available at: [Link]

  • Broer, D. J. (2021). On the History of Reactive Mesogens: Interview with Dirk J. Broer.
  • Tran, N. H. P., Nguyen, T. K. A., & Bach, L. G. (2020). Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. International Journal of Scientific Research in Science, Engineering and Technology.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

  • Gziut, K., Kowalczyk, A., & Sienkiewicz, N. (2021). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. Materials, 14(16), 4568. Available at: [Link]

  • Encinas, M. V., Rufs, A. M., Bertolotti, S., & Previtali, C. M. (1999). The Photoinitiation Mechanism of Vinyl Polymerization by Riboflavin/Triethanolamine in Aqueous Medium. Macromolecules, 32(9), 2920-2924.
  • Britannica. (n.d.). Benzoyloxy radical. Britannica. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Brief: Determination of Polymer Crystallinity by DSC. TA Instruments. Available at: [Link]

  • Purdue University. (n.d.). Polymerization Reactions. Purdue University Department of Chemistry. Available at: [Link]

  • Yoon, D. K., Kim, Y. H., & Lavrentovich, O. D. (2011). Direct image of a molecular orientation of a liquid crystal using directional polymerization of photoreactive mesogen. Applied Physics Letters, 98(3), 033503.
  • St. John's University & College of St. Benedict. (n.d.). Synthetic Methods in Polymer Chemistry. St. John's University & College of St. Benedict. Available at: [Link]

  • LibreTexts Chemistry. (2023). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. LibreTexts. Available at: [Link]

Sources

Formulation and Photopolymerization of Nematic Liquid Crystal Networks using 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Materials Scientists, Formulation Chemists, and Optical Device Researchers.

Executive Summary

The formulation of stimuli-responsive liquid crystal networks (LCNs) requires precise control over molecular architecture and phase behavior. This application note details the formulation and processing of a nematic liquid crystal network utilizing 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid as a supramolecular reactive mesogen (RM). By leveraging hydrogen-bonding dynamics and thiol-ene "click" photopolymerization, this protocol yields highly ordered, defect-free anisotropic polymer networks suitable for optical sensors, actuators, and drug delivery templates.

Mechanistic Principles & Causality

Supramolecular Dimerization

Unlike standard covalently rigid mesogens (e.g., RM257), 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid features a terminal carboxylic acid moiety. In non-polar environments, these groups undergo strong intermolecular hydrogen bonding ( K>104M−1 ), forming a symmetric thermodynamic dimer [1]. This dimerization effectively doubles the aspect ratio of the molecule, stabilizing the calamitic (rod-like) structure necessary to induce and maintain the nematic phase.

The 3-Butenoyloxy Advantage: Thiol-Ene Chemistry

Most commercial RMs utilize acrylate end-groups, which undergo rapid chain-growth polymerization. This often leads to high polymerization shrinkage, internal stress, and premature vitrification that disrupts liquid crystalline alignment. The 3-butenoyloxy group provides a terminal alkene that is ideally suited for thiol-ene step-growth polymerization .

  • Causality: Thiol-ene reactions are insensitive to oxygen inhibition, exhibit delayed gelation, and result in homogeneous network topologies. This ensures that the nematic director field remains perfectly aligned during the transition from a fluid to a crosslinked elastomer.

Nematic Host Templating

Pure benzoic acid-based RMs often exhibit high melting points and narrow smectic phase windows due to strong lateral van der Waals interactions. To achieve a stable, room-temperature nematic phase, the RM is formulated with a low-molecular-weight nematic host, such as 5CB (4-cyano-4'-pentylbiphenyl) [2]. The host acts as an anisotropic solvent, depressing the melting point while templating the orientational order of the RM dimers.

Formulation Matrix

The following table summarizes the optimized formulation for a room-temperature nematic liquid crystal network utilizing a thiol-ene crosslinking strategy.

ComponentChemical RoleWeight %Molar Ratio (Alkene:Thiol)
4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid Supramolecular Reactive Mesogen20.0%1.0
5CB Nematic Host / Anisotropic Solvent70.0%N/A
EDDT (2,2'-(ethylenedioxy)diethanethiol)Flexible Thiol Crosslinker9.0%1.0
Irgacure 651 UV Photoinitiator1.0%N/A

Note: The stoichiometric ratio of butenoate alkenes to thiol groups is kept strictly at 1:1 to maximize conversion and network uniformity.

Experimental Protocols

Phase 1: Mixture Preparation

Self-Validating Step: Ensuring complete dissolution prevents localized crystallization which acts as defect nucleation sites during alignment.

  • Weighing: In a dark amber vial (to prevent premature photo-initiation), accurately weigh the BOHBA monomer, 5CB, EDDT, and Irgacure 651 according to the formulation matrix.

  • Isotropic Mixing: Add 0.5 mL of anhydrous Dichloromethane (DCM) to lower the viscosity and ensure molecular-level mixing.

  • Solvent Evaporation: Place the vial on a hot plate set to 65°C (above the TNI​ of 5CB) under a gentle stream of dry Nitrogen ( N2​ ) for 2 hours to completely evaporate the DCM.

  • Validation: Cool the mixture to 25°C. Observe a small droplet under Polarized Optical Microscopy (POM). A characteristic Schlieren or thread-like texture confirms a homogeneous nematic phase.

Phase 2: Cell Assembly and Alignment
  • Substrate Preparation: Spin-coat Indium Tin Oxide (ITO) glass substrates with a planar alignment polyimide (e.g., PI-2555). Bake at 250°C for 1 hour.

  • Rubbing: Unidirectionally rub the PI-coated substrates using a velvet cloth to establish the alignment director ( n ).

  • Cell Assembly: Assemble two substrates with anti-parallel rubbing directions, separated by 5 µm silica spacers. Seal the edges with UV glue, leaving a small filling port.

  • Capillary Filling: Heat the LC mixture and the empty cell to 50°C (isotropic phase). Apply a drop of the mixture to the port; capillary action will fill the cell.

  • Annealing: Cool the cell slowly (1°C/min) to 25°C. Causality: Slow cooling allows the hydrogen-bonded dimers to align cooperatively with the rubbed polyimide surface, minimizing topological defects [3].

Phase 3: Photopolymerization
  • Thermal Control: Place the filled cell on a temperature-controlled stage set to 25°C.

  • UV Irradiation: Expose the cell to 365 nm UV light at an intensity of 10 mW/cm² for 5 minutes.

  • Post-Cure Extraction (Optional): If a porous Liquid Crystal Polymer Network (LCN) is desired, immerse the cell in hexane for 24 hours to extract the non-reactive 5CB host, leaving behind the crosslinked BOHBA-EDDT scaffold.

Workflow Visualizations

FormulationWorkflow A BOHBA Monomer + 5CB Host C Isotropic Mixing (65°C, N2 stream) A->C B Thiol Crosslinker + Photoinitiator B->C D Capillary Filling (Anti-parallel PI Cell) C->D T > T_NI E Thermal Annealing (Cool to 25°C) D->E 1°C/min F UV Polymerization (365 nm, 10 mW/cm²) E->F Planar Alignment G Aligned Nematic Polymer Network F->G Thiol-Ene Click

Fig 1. Step-by-step workflow for the formulation, alignment, and polymerization of the LC network.

MechanisticPathway M1 M1 M2 2. Supramolecular Dimer Carboxylic Acid H-Bonding M1->M2 Non-polar environment (K > 10^4 M^-1) M3 3. Nematic Ordering Director Alignment via 5CB Host M2->M3 Excluded Volume & Surface Anchoring M4 4. Step-Growth Polymerization Thiol-Ene Reaction (EDDT) M3->M4 UV Irradiation (365 nm) M5 5. Stabilized LCN Defect-Free Anisotropic Elastomer M4->M5 Delayed Gelation / Low Shrinkage

Fig 2. Mechanistic pathway from monomeric state to a stabilized supramolecular polymer network.

Troubleshooting & Quality Control

  • Phase Separation during Curing: If the network becomes cloudy during UV exposure, the polymerization rate is too fast, causing Polymer-Induced Phase Separation (PIPS). Solution: Reduce the UV intensity to 5 mW/cm² or decrease the photoinitiator concentration to 0.5 wt%.

  • Poor Alignment (Light Leakage under crossed polarizers): Indicates incomplete transition to the nematic phase or surface anchoring failure. Solution: Ensure the cell is heated fully into the isotropic phase before filling, and verify that the polyimide rubbing pressure was sufficient.

References

  • Chang, T.-C., et al. "Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors." Chemical Society Reviews, Royal Society of Chemistry, 2014. Available at:[Link]

  • Kim, J., et al. "Patterned Hydrophobic Liquid Crystalline Fibers Fabricated from Defect Arrays of Reactive Mesogens via Electric Field Modulation." ACS Macromolecules, American Chemical Society, 2023. Available at:[Link]

  • Lee, S., et al. "Syntheses and Properties of New Smectic Reactive Mesogens and Their Application in Guest-Host Polarizer." Macromolecular Research, 2011. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid. The purification of this molecule can be challenging due to its bifunctional nature, containing both a carboxylic acid and a hydrolytically sensitive ester group. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate common purification hurdles and achieve high purity for your downstream applications.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. These arise from the synthetic route, which typically involves a Williamson ether synthesis followed by an esterification.

Table 1: Common Impurities and Their Origins

Impurity Name Structure Likely Origin Chemical Nature
4-((6-Hydroxyhexyl)oxy)benzoic acid Intermediate Incomplete esterification Acidic
4-Hydroxybenzoic acid Starting Material Incomplete Williamson ether synthesis Acidic
3-Butenoic acid Starting Material Unreacted from esterification Acidic
6-Bromohexan-1-ol (or similar) Starting Material Unreacted from Williamson ether synthesis Neutral / Alcohol

| Dimer/Byproduct from Ether Synthesis | Byproduct | Side reaction during Williamson ether synthesis | Neutral |

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for my crude product?

A1: Acid-base liquid-liquid extraction is the most powerful initial step. Your target molecule is a carboxylic acid and will be deprotonated by a mild aqueous base (e.g., sodium bicarbonate), transferring it to the aqueous layer. This process leaves behind neutral impurities, such as the unreacted alcohol intermediate or Williamson ether synthesis byproducts, in the organic layer.[1][2]

Causality: The key is the acidic proton of the carboxylic acid. Using a mild base like sodium bicarbonate (NaHCO₃) is crucial. Strong bases like sodium hydroxide (NaOH) can potentially hydrolyze the butenoyloxy ester, especially if the extraction is prolonged or performed at elevated temperatures, which would cleave your target molecule.[1]

Q2: My compound is streaking badly on a silica gel TLC plate. What's happening and how can I fix it?

A2: This is a classic issue when working with carboxylic acids on silica gel.[2] Silica gel is slightly acidic, and the polar carboxylic acid group interacts very strongly with the stationary phase. This strong interaction, combined with a potential mixture of protonated and deprotonated forms on the plate, leads to significant tailing or streaking rather than a compact spot.

Solution: To suppress this interaction and obtain sharp spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[2] This ensures the carboxylic acid on the plate remains fully protonated, reducing its interaction with the silica and allowing it to move as a single, well-defined band.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[3][4] The impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.

Methodology (Solvent Screening):

  • Place a small amount (5-10 mg) of your impure solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, or mixtures with water/hexane) dropwise.

  • Gently heat the tubes to the solvent's boiling point to see if the solid dissolves completely.

  • Allow the clear solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a high quantity of pure crystals upon cooling is the best choice.[3]

Q4: Is preparative HPLC necessary for this compound?

A4: It depends on your required purity level. For many applications, a combination of acid-base extraction and recrystallization or flash chromatography provides sufficient purity (>95%). However, if you need to separate very closely related impurities (e.g., a small amount of a positional isomer or a saturated ester byproduct) or require very high purity (>99%) for pharmacological studies, preparative HPLC is the most effective technique.[5][6][7] Reversed-phase (C18) chromatography is typically used for polar organic acids.[8]

Troubleshooting Guide: Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is too supersaturated.[4]1. Add more solvent to the hot solution to reduce saturation. 2. Switch to a lower-boiling point solvent or use a solvent mixture. 3. Ensure a slow cooling rate; insulate the flask to prevent rapid temperature drop.[3]
Low Recovery After Acid-Base Extraction 1. Incomplete extraction from the organic layer. 2. Emulsion formation preventing clean layer separation.[1] 3. Incomplete precipitation after re-acidification.1. Perform multiple extractions (3x) with the aqueous base. 2. To break emulsions, add a small amount of brine (saturated NaCl solution). Avoid vigorous shaking; gently invert the separatory funnel instead.[2] 3. After acidification, cool the solution in an ice bath to maximize precipitation. Check the pH to ensure it is sufficiently acidic (pH ~2-3).
Poor Separation in Column Chromatography The polarity difference between the target compound and impurities is insufficient with the chosen eluent.1. Optimize the Mobile Phase: Systematically vary the solvent ratio based on TLC analysis. A common system is Hexane/Ethyl Acetate with 0.5% acetic acid. If this fails, try a different system like Dichloromethane/Methanol with 0.5% acetic acid. 2. Consider Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to better resolve compounds with close Rf values.
Product Decomposes on Silica Column The compound may be unstable on the acidic silica gel over long periods.1. Increase Flow Rate: Use flash chromatography with pressure to minimize the time the compound spends on the column. 2. Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) if instability is a major issue, though this is less common for acidic compounds.

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

This diagram outlines a logical approach to purifying your crude product.

PurificationWorkflow cluster_0 Start Crude Product Extraction Acid-Base Extraction (Organic vs. aq. NaHCO3) Start->Extraction AcidicFraction Recovered Acidic Fraction (Target + Acidic Impurities) Extraction->AcidicFraction Aqueous Layer NeutralFraction Organic Layer (Neutral Impurities) Extraction->NeutralFraction Organic Layer PurityCheck1 TLC / HPLC Analysis AcidicFraction->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Solid & Different Solubility Chromatography Flash Column Chromatography PurityCheck1->Chromatography Oily or Similar Polarity PurityCheck2 Purity > 95%? Recrystallization->PurityCheck2 Chromatography->PurityCheck2 PrepHPLC Preparative HPLC (for Purity > 99%) PurityCheck2->PrepHPLC No FinalProduct Pure Product PurityCheck2->FinalProduct Yes PrepHPLC->FinalProduct

Caption: Decision workflow for purification.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it 5-10 times, venting frequently to release pressure from CO₂ evolution.[2]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.

  • Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). A white precipitate of your pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[2]

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

Use this method if acid-base extraction is insufficient to remove other acidic or very polar impurities.

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your target compound an Rf value of ~0.3-0.4 and show good separation from impurities. Remember to add 0.5% acetic acid to the eluent.

  • Column Packing: Pack a glass column with silica gel using the "wet-packing" method with your chosen non-polar solvent (e.g., hexane).[9] Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column. Add a thin layer of sand on top to protect the surface.[9]

  • Elution: Carefully add the mobile phase to the column and apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Filo. (2026, March 4).
  • Liyana Pathiranage, A., & Allen, L. J. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry.
  • Flinn Scientific. (n.d.).
  • NIMC. (n.d.).
  • Liyana Pathiranage, A., & Allen, L. J. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Oxford Academic. (2012, September 15).
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • Ardena. (n.d.).
  • Quora. (2017, August 15).
  • ACS Publications. (2008, September 13).
  • Google Patents. (n.d.).
  • Science Ready. (n.d.).
  • Google Patents. (n.d.).
  • Labcompare.com. (2022, June 17).
  • (n.d.).
  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong).
  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis.
  • ResearchGate. (2018, January 12).
  • BenchChem. (2025).
  • Organic Syntheses. (2025, June 19).
  • Google Patents. (n.d.).
  • Teledyne ISCO. (2012, November 9).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • TÜBİTAK Academic Journals. (n.d.).
  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Google Patents. (n.d.).
  • DergiPark. (2023, October 10). Bozok Journal of Science.

Sources

Technical Support Center: Stabilization and Storage of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a highly functionalized reactive mesogen (liquid crystal monomer). It features a terminal 3-butenoate group (a polymerizable alkene) and a carboxylic acid moiety. While the butenoate group is slightly less reactive than a standard acrylate, it remains highly susceptible to auto-polymerization via free-radical mechanisms[1]. Furthermore, the acidic proton of the carboxylic acid can act as an auto-catalyst for degradation and polymerization if the primary inhibitor system fails[2]. This guide provides mechanistic troubleshooting and validated protocols to ensure long-term monomer stability for drug development and advanced materials research.

Mechanistic Insight: The Oxygen Paradox

A common misconception in monomer storage is that inert atmospheres (like Argon or Nitrogen) prolong shelf life. For monomers stabilized with phenolic inhibitors like MEHQ (hydroquinone monomethyl ether) or BHT (butylated hydroxytoluene), an inert atmosphere is actively detrimental[3].

Phenolic inhibitors do not react directly with carbon-centered monomer radicals (R•)[4]. Instead, they require dissolved oxygen to rapidly convert the monomer radical into a peroxyl radical (ROO•). The inhibitor then terminates the ROO• radical[4]. Removing oxygen removes the inhibitor's ability to function, leading to rapid auto-polymerization[3].

InhibitionMechanism A Monomer (Heat/Light/Acid) B Carbon-Centered Radical (R•) A->B Initiation C Auto-Polymerization (Gelation) B->C O2 Depleted E Peroxyl Radical (ROO•) B->E + O2 (Fast) D Dissolved Oxygen (O2) D->E G Stable Inert Products E->G + Inhibitor F Phenolic Inhibitor (e.g., MEHQ) F->G

Mechanism of O2-dependent radical scavenging by phenolic inhibitors.

Troubleshooting Guide & FAQs

Q1: I stored the monomer under ultra-pure Argon at 4°C with 100 ppm MEHQ, but it still polymerized into a solid gel. Why? A: You starved the inhibitor of oxygen. As illustrated in the mechanism above, MEHQ requires dissolved molecular oxygen to function[3]. The minimum suggested level is an equimolar ratio of dissolved O2 to the phenolic inhibitor (e.g., 10 ppm dissolved O2 for 40 ppm inhibitor)[4]. Industrially, contact with ambient air or a "lean air" mixture (5-8% O2 in N2) must be maintained in the headspace[4][5].

Q2: Does the carboxylic acid group in this specific molecule affect its stability? A: Yes. The presence of the acidic proton can catalyze auto-polymerization if the sample is exposed to thermal stress and the primary inhibitor is depleted[2]. This makes strict temperature control (staying below 35°C-40°C) even more critical than for non-acidic reactive mesogens[6].

Q3: We store our bulk supply at -20°C to be safe, but we noticed polymer particulate forming after several freeze-thaw cycles. What is happening? A: Inhibitor stratification. During static freezing, MEHQ and dissolved oxygen can stratify or crystallize out of the monomer matrix[2]. Upon thawing, localized zones of the monomer may be entirely unprotected by the inhibitor. If the container is opened or exposed to ambient light before being thoroughly homogenized, these unprotected zones will rapidly polymerize.

Q4: How do I know if the inhibitor has been completely consumed? A: Inhibitors have a defined "induction time"—a period where no polymerization occurs until the inhibitor is completely depleted[7][8]. Once depleted, polymerization proceeds at normal, often runaway, rates[8]. You cannot visually confirm inhibitor depletion until gelation begins. This is why strict adherence to shelf-life and storage protocols is mandatory.

Quantitative Data: Storage & Inhibition Parameters

ParameterRecommended ValueCausality / Mechanistic Rationale
Storage Temperature 2°C to 8°CMinimizes thermal free-radical initiation while preventing the deep-freeze stratification of MEHQ and O2[2].
Atmosphere Ambient Air (or Lean Air)MEHQ requires dissolved O2 to convert R• to ROO•. Inert gas purging disables the inhibitor[3][4].
Inhibitor (MEHQ) Conc. 100 - 300 ppmProvides a sufficient "induction time" buffer against accidental thermal or UV exposure during handling[4].
O2 to MEHQ Ratio Minimum 1:1 (Molar)Ensures every peroxyl radical formed has sufficient O2 to facilitate the termination step[4].
Light Exposure Amber Vials / DarkPrevents UV-induced photo-initiation of the 3-butenoate double bond[2].

Experimental Protocols

Workflow S1 Cold Storage (2-8°C, Aerobic) S2 Equilibrate to RT & Homogenize S1->S2 S3 Basic Alumina Filtration S2->S3 S4 Pure Monomer (Polymerize) S3->S4

Workflow for safe preparation and inhibitor removal prior to polymerization.

Protocol 1: Safe Aliquoting and Storage Preparation

Self-Validating Step: Visual inspection for optical clarity ensures no auto-polymerization has initiated prior to aliquoting.

  • Equilibration: Remove the bulk monomer from 2-8°C storage. Allow the sealed amber bottle to equilibrate to room temperature (approx. 30-45 minutes) in the dark. Causality: Opening a cold bottle causes atmospheric moisture to condense inside, which can lead to hydrolysis of the ester linkages.

  • Homogenization: Gently invert the bottle 5-10 times. Causality: This redistributes any MEHQ or dissolved oxygen that may have stratified during static cold storage[2].

  • Inspection: Draw a 1 mL sample and inspect against a strong backlight. The liquid must be perfectly clear. Any turbidity indicates premature auto-polymerization.

  • Aliquoting: Dispense required volumes into smaller amber vials. Do not purge the headspace with Argon or Nitrogen. Leave ambient air in the headspace to maintain dissolved O2 levels[4].

  • Return to Storage: Immediately return the bulk and unused aliquots to 2-8°C storage. Never return unused monomer from an experiment back into the primary stock bottle to prevent cross-contamination[2].

Protocol 2: Inhibitor Removal via Basic Alumina Chromatography

Self-Validating Step: MEHQ removal can be verified by spotting the eluent on a TLC plate and checking for UV activity (MEHQ is strongly UV active compared to the aliphatic spacer).

  • Preparation: Pack a short glass column (or a glass pipette for small scales) with activated Basic Alumina (Brockmann Grade I). Causality: Basic alumina selectively binds the phenolic hydroxyl group of MEHQ, trapping it on the column while allowing the monomer to pass[5].

  • Solvation: Dissolve the required amount of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid in a minimal amount of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Elution: Pass the monomer solution through the basic alumina plug. Use a slight positive pressure of air (not nitrogen) if necessary to maintain flow.

  • Solvent Removal: Evaporate the solvent under reduced pressure (rotary evaporator) using a water bath strictly below 30°C. Causality: The monomer is now uninhibited. Exceeding 30°C under vacuum (which removes O2) will trigger immediate thermal auto-polymerization[5].

  • Immediate Use: The purified monomer must be used immediately for your polymerization experiment. Do not attempt to store uninhibited monomer.

Sources

Technical Support Center: Optimizing Esterification of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the technical support center dedicated to the successful synthesis of 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid esters. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific esterification, ensuring you can achieve high yields and purity in your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the esterification of 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid.

Q1: What are the primary challenges in esterifying this specific carboxylic acid?

The main challenges include potential steric hindrance from the bulky substituted hexyl oxy group, the presence of a reactive butenoyl group that could undergo side reactions under harsh conditions, and achieving complete conversion due to the equilibrium nature of many esterification reactions.[1] Careful selection of the esterification method and optimization of reaction conditions are crucial for success.

Q2: Which esterification methods are most suitable for this substrate?

Several methods can be employed, each with its advantages and disadvantages:

  • Fischer-Speier Esterification: A classic acid-catalyzed method that is cost-effective but requires forcing conditions (heat, excess alcohol) to drive the equilibrium towards the product.[2][3] This may not be ideal if the butenoyl group is sensitive to prolonged acid exposure.

  • Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5] It proceeds under mild, often room temperature, conditions, making it suitable for sensitive substrates.[6][7]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[8][9] It is known for its mild conditions and stereochemical inversion at the alcohol center (if applicable).[10][11]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method. A co-spot of the starting material and the reaction mixture will show the consumption of the carboxylic acid and the appearance of a new, typically less polar, ester spot. For more quantitative analysis, techniques like ¹H-NMR or ¹³C-NMR spectroscopy can be used to determine the ratio of starting material to product.[12][13]

Q4: What are the expected ¹H-NMR and ¹³C-NMR signatures for the starting material and the desired ester product?

While specific shifts will depend on the alcohol used for esterification, general expectations are:

  • Starting Carboxylic Acid: A broad singlet in the ¹H-NMR spectrum between 10-13 ppm corresponding to the carboxylic acid proton. The ¹³C-NMR will show a carbonyl carbon signal around 170-180 ppm.

  • Ester Product: The disappearance of the broad carboxylic acid proton signal in the ¹H-NMR spectrum. New signals corresponding to the protons of the alcohol moiety will appear, often with a downfield shift for the protons alpha to the ester oxygen. The carbonyl carbon in the ¹³C-NMR will typically shift slightly to a different value within the ester range (165-175 ppm).[14]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the esterification of 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid.

Issue 1: Low or No Product Yield

Low yield is a frequent issue in esterification reactions.[15] The following table outlines potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction Esterification is often an equilibrium process.[16] Insufficient reaction time or temperature can prevent the reaction from reaching completion.Increase reaction time and/or temperature. For Fischer esterification, use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[17][18]
Moisture Contamination Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.[16] Reagents like CDI used in some methods are also highly moisture-sensitive.[19]Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Steric Hindrance The bulky substituent on the benzene ring may slow down the reaction rate.[1]Consider using a more powerful activation method like Steglich esterification with DMAP as a catalyst, which is effective for sterically hindered substrates.[4][20]
Suboptimal Stoichiometry Incorrect molar ratios of reactants or coupling agents can lead to low conversion.Carefully measure and use appropriate stoichiometry. For coupling agents like CDI, a 1:1 ratio with the carboxylic acid is often optimal.[19]
Poor Reagent Quality Decomposed or impure reagents will not perform as expected.Use fresh, high-purity reagents. Check the quality of coupling agents and catalysts.
Issue 2: Presence of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired ester.

Side Reaction: Polymerization or Degradation of the Butenoyl Group

The double bond in the butenoyloxy group can be susceptible to polymerization or other reactions under harsh acidic or high-temperature conditions.

  • Solution: Employ milder reaction conditions. Steglich esterification or the Mitsunobu reaction, which are typically performed at or below room temperature, are excellent alternatives to the high temperatures often required for Fischer esterification.[5][7][9]

Side Reaction: Formation of N-acylurea (in Steglich Esterification)

In DCC-mediated esterifications, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further with the alcohol.[5]

  • Solution: The addition of a catalytic amount of DMAP significantly accelerates the desired reaction with the alcohol, outcompeting the rearrangement to the N-acylurea.[7][20]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure ester can be challenging.

Problem: Co-elution of Starting Material and Product during Chromatography

The polarity difference between the carboxylic acid and its ester might not be sufficient for clean separation on silica gel.

  • Solution 1: Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution.[19] This will deprotonate the unreacted carboxylic acid, making it water-soluble and removing it from the organic layer.

  • Solution 2: Modified Chromatography Eluent: Adding a small amount of a basic modifier like triethylamine to the chromatography eluent can help to "stick" the acidic starting material to the silica gel, allowing for better separation of the ester product.[21]

Problem: Removal of Coupling Agent Byproducts

Byproducts from coupling agents, such as dicyclohexylurea (DCU) from DCC, can be difficult to remove.

  • Solution: DCU is poorly soluble in many organic solvents. After the reaction, cooling the reaction mixture can often precipitate the DCU, which can then be removed by filtration.[20] If some DCU remains, careful column chromatography is usually effective for its removal.

III. Experimental Protocols

Protocol 1: Steglich Esterification using EDCI and DMAP

This protocol is recommended for its mild conditions and high efficiency, especially for potentially sensitive substrates.

  • Reagent Preparation: Dissolve 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[19]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19]

Protocol 2: Fischer-Speier Esterification

This classic method is suitable for simple, non-hindered alcohols where the starting material is not sensitive to heat and acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid (1.0 eq), the alcohol (at least 10 eq, can also be used as the solvent), and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (0.05 eq).[2][22]

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[17][18]

  • Monitoring: Continue reflux until no more water is collected or TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation if applicable.[23]

IV. Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the esterification process.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Esterification Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Check_Conditions Check Reaction Conditions (Temp, Time, Reagents) Complete->Check_Conditions No Success Pure Ester Obtained Workup->Success Failure Low Yield / Impure Product Workup->Failure Check_Purity Analyze Crude Product (NMR, LC-MS) Failure->Check_Purity Optimize_Conditions Optimize Conditions: - Increase Temp/Time - Change Catalyst/Solvent - Use Excess Reagent Check_Conditions->Optimize_Conditions Identify_Issue Identify Issue Check_Purity->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Side_Products Side Products Formed Identify_Issue->Side_Products Unexpected Spots/Peaks Purification_Problem Purification Issues Identify_Issue->Purification_Problem Co-elution / Contamination Incomplete_Reaction->Optimize_Conditions Change_Method Change Esterification Method (e.g., Fischer to Steglich) Side_Products->Change_Method Optimize_Purification Optimize Purification: - Acid/Base Wash - Recrystallization - Different Chromatography Purification_Problem->Optimize_Purification Optimize_Conditions->Start Change_Method->Start Optimize_Purification->Workup

Caption: Troubleshooting workflow for esterification.

V. References

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • PatSnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Fiveable. Steglich Esterification: Organic Chemistry Study Guide. [Link]

  • Brainly. Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? [Link]

  • ACS Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • J&K Scientific LLC. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Homework.Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography? [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]

  • MDPI. Durable Modification of Wood by Benzoylation—Proof of Covalent Bonding by Solution State NMR and DOSY NMR Quick-Test. [Link]

  • ResearchGate. Timeline of the ¹H-NMR spectra and pH measurements for esterification of benzoic acid with methanol. [Link]

  • YouTube. Fischer Esterification | Mechanism + Easy TRICK! [Link]

  • Chegg. 1. What is the esterification product from the reaction of 4-methoxybenzoic acid and 1-butanol? - 2. what is the mechanism of ester formation from assigned carboxylic acid and alcohol? [Link]

  • YouTube. Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). [Link]

  • ResearchGate. Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. [Link]

  • Labster. Esterification reaction. [Link]

  • Pearson+. When butanoic acid and 18O-labeled methanol react under acidic co... [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

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reducing thermal degradation of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Welcome to the technical support resource for 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and processing of this reactive liquid crystal monomer. Our goal is to help you mitigate thermal degradation and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions about the chemical nature of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid and its inherent stability challenges.

Q1: What are the key structural features of this molecule that influence its thermal stability?

A1: The molecule's structure contains three key functional groups, each with distinct chemical reactivities that contribute to its thermal sensitivity. Understanding these groups is the first step in preventing degradation.

  • 3-Butenoyloxy Group: This unsaturated ester contains a terminal double bond, making it highly susceptible to free-radical polymerization at elevated temperatures. This is often the primary cause of unwanted viscosity increases or solidification.

  • Benzoic Acid Moiety: The carboxylic acid group on the aromatic ring can undergo decarboxylation (loss of CO₂) at high temperatures.[1][2] This reaction generates a different molecular species, which can act as an impurity.

  • Ester and Ether Linkages: Both the butenoyloxy (ester) and hexyloxy (ether) linkages can be susceptible to cleavage under harsh thermal or hydrolytic conditions, particularly in the presence of acidic or basic impurities.

G cluster_molecule 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid cluster_groups Reactive Functional Groups mol HOOC-Ph-O-(CH2)6-O-C(=O)-CH2-CH=CH2 benzoic_acid Benzoic Acid (Decarboxylation Risk) mol->benzoic_acid HOOC-Ph- ether_ester Ether & Ester Linkages (Hydrolysis/Cleavage Risk) mol->ether_ester -O-(CH2)6-O-C(=O)- butenoyloxy 3-Butenoyloxy Group (Polymerization/Oxidation Risk) mol->butenoyloxy -CH2-CH=CH2

Caption: Key reactive functional groups in the molecule.

Q2: What are the primary chemical pathways for thermal degradation?

A2: Thermal degradation typically proceeds via three main pathways: unwanted polymerization, oxidative degradation, and decarboxylation. These can occur simultaneously, complicating the material's behavior at elevated temperatures.

  • Uncontrolled Radical Polymerization: Heat can generate free radicals that initiate a chain reaction at the butenoyl group's double bond, leading to oligomerization or polymerization. This is often an autocatalytic process where the heat generated by the reaction accelerates further reaction.[3]

  • Oxidative Degradation: In the presence of oxygen, the double bond and the aromatic ring are susceptible to oxidation. This can form hydroperoxides, which are unstable and can decompose to initiate further radical reactions, leading to discoloration and the formation of various byproducts.

  • Decarboxylation: At sufficiently high temperatures, the carboxylic acid group can be eliminated as carbon dioxide, yielding 4-((6-(3-butenoyloxy)hexyl)oxy)benzene.[2] This impurity can disrupt liquid crystal phases and alter material properties.

G cluster_pathways Degradation Pathways cluster_products Resulting Issues start Target Molecule (Heated) poly Uncontrolled Polymerization (via Butenoyl Group) start->poly oxidation Oxidative Degradation (Presence of O2) start->oxidation decarboxylation Decarboxylation (High Temperature) start->decarboxylation gel Gelation / Viscosity Increase poly->gel discolor Discoloration / Impurity Formation oxidation->discolor gas Gas Evolution / Property Changes decarboxylation->gas

Caption: Primary thermal degradation pathways.

Q3: How do impurities affect the thermal stability of the material?

A3: Impurities can significantly lower the thermal stability of the compound, even at very low concentrations.[4] They can act in several ways:

  • Catalyzing Degradation: Transition metal impurities, often from synthesis steps or storage containers, can catalyze oxidative degradation. Acidic or basic residues can promote hydrolysis of the ester linkage.

  • Initiating Polymerization: Some impurities can act as unintentional radical initiators, lowering the temperature at which polymerization begins.

  • Disrupting Liquid Crystal Phases: Degradation products acting as impurities disrupt the molecular ordering, which can alter phase transition temperatures (e.g., nematic-to-isotropic) and other physical properties.[5][6] Therefore, maintaining high purity is critical for reproducible results.

Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation

This guide provides a systematic approach to identifying and resolving common issues encountered during experimentation.

Observation Potential Cause Diagnostic Steps Recommended Solutions
Increased viscosity, gelation, or solidification upon heating. Uncontrolled radical polymerization of the butenoyl group.1. Monitor viscosity as a function of time at a constant temperature. 2. Use Differential Scanning Calorimetry (DSC) to check for a large, sharp exotherm indicative of runaway polymerization.1. Add a radical inhibitor: Use an appropriate inhibitor like MEHQ (requires oxygen to be effective) or TEMPO. See Protocol 3.[7][8] 2. Reduce Thermal Budget: Lower the processing temperature and minimize the time the material is held at elevated temperatures. 3. Work under an inert atmosphere if using an inhibitor that does not require oxygen.
Sample turns yellow or brown during heating or storage. Oxidative degradation of the aromatic ring or double bond.1. Perform UV-Vis spectroscopy to identify the formation of chromophores. 2. Use HPLC or GC-MS to identify degradation byproducts.[9]1. Process under an inert atmosphere: Purge the reaction vessel with dry nitrogen or argon to displace oxygen. See Protocol 2. 2. Add an antioxidant: Incorporate a primary antioxidant like a hindered phenol (e.g., BHT) to scavenge free radicals.[10] These are often used in conjunction with inhibitors. 3. Store properly: Keep the material in a cool, dark place, preferably under an inert atmosphere.[11][12]
Gas bubbles forming in the melt. Decarboxylation of the benzoic acid group.1. Use Thermogravimetric Analysis (TGA) to determine the onset temperature of mass loss corresponding to CO₂.[13] 2. Analyze the headspace gas by mass spectrometry to confirm the presence of CO₂.1. Lower the processing temperature: This is the most effective solution. Decarboxylation is highly temperature-dependent.[2] 2. Use a vented system: If high temperatures are unavoidable, ensure the system is not sealed to prevent pressure buildup.
Inconsistent phase transition temperatures or other physical properties. Formation of degradation byproducts that act as impurities.1. Run DSC analysis on samples from different batches or before/after heating to compare transition temperatures and enthalpies.[14] 2. Use HPLC to assess the purity of the material and quantify degradation products.1. Purify the starting material: Ensure high purity before use. 2. Strictly control experimental conditions: Maintain a consistent thermal history (heating/cooling rates, time at temperature) for all experiments. 3. Implement stabilization strategies (inhibitors, antioxidants, inert atmosphere) to minimize the formation of new impurities during processing.

Part 3: Protocols and Best Practices

Adhering to standardized protocols is crucial for minimizing degradation and ensuring experimental reproducibility.

Protocol 1: Recommended Storage and Handling

Proper storage is the first line of defense against degradation.

  • Storage Temperature: Store the material at the recommended low temperature (typically 2-8 °C) to minimize background polymerization and degradation.

  • Atmosphere: For long-term storage, flush the container with an inert gas (argon or nitrogen) before sealing to displace oxygen and moisture.

  • Light Exposure: Store in an amber vial or a light-blocking container to prevent photo-initiated degradation.

  • Cross-Contamination: Never return unused material to the original container.[7] Use clean spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

Protocol 2: Inert Atmosphere Processing Workflow

This workflow is essential for preventing oxidation-related issues.

G start Start: Prepare Sample & Vessel step1 1. Add sample and magnetic stir bar to a clean, dry reaction vessel (e.g., Schlenk flask). start->step1 step2 2. Seal the vessel and connect to a Schlenk line or inert gas manifold. step1->step2 step3 3. Perform 3-5 cycles of vacuum backfill: - Evacuate vessel to <1 torr. - Refill with high-purity N2 or Ar. step2->step3 step4 4. Establish a positive pressure of inert gas (~1-2 psi). step3->step4 step5 5. Begin controlled heating and stirring under the inert atmosphere. step4->step5 end End: Process Complete step5->end

Caption: Workflow for processing under an inert atmosphere.

Protocol 3: Selection and Use of Stabilizers

Stabilizers are chemical additives that prevent degradation. They are broadly classified as inhibitors (prevent polymerization) and antioxidants (prevent oxidation).

Stabilizer Type Example(s) Mechanism of Action Typical Concentration Key Considerations
Inhibitor (Phenolic) MEHQ (Hydroquinone monomethyl ether)Radical scavenger that requires the presence of dissolved oxygen to be effective.[8]50 - 500 ppmRequires oxygen. Ineffective in a fully deoxygenated system. Good for storage and moderate temperature processing in air.
Inhibitor (Hindered Amine) TEMPO and derivativesStable free radical that traps carbon-centered radicals. Oxygen is not required.50 - 200 ppmEffective in both aerobic and anaerobic conditions. Can sometimes impart a slight color.
Antioxidant (Hindered Phenol) BHT (Butylated hydroxytoluene)Donates a hydrogen atom to peroxy radicals, terminating oxidative chain reactions.[10]200 - 1000 ppmWorks synergistically with inhibitors. Excellent for preventing discoloration and oxidative damage.
Antioxidant (Phosphite) Tris(2,4-di-tert-butylphenyl)phosphiteA secondary antioxidant that decomposes hydroperoxides into non-radical, stable products.[10]500 - 2000 ppmOften used with a primary antioxidant like BHT for comprehensive protection.

To add a stabilizer:

  • Choose the appropriate stabilizer based on your processing conditions (presence of oxygen, temperature).

  • Prepare a stock solution of the stabilizer in a compatible, volatile solvent.

  • Add the required volume of the stock solution to the monomer and mix thoroughly.

  • If a solvent was used, remove it under reduced pressure at a low temperature before proceeding with your experiment.

Protocol 4: Analytical Methods for Assessing Purity and Degradation

Regularly assessing the state of your material is critical.

  • Differential Scanning Calorimetry (DSC): An essential tool for determining thermal transitions (melting, crystallization, liquid crystal phases).[14] A broadening of peaks or a shift in transition temperatures can indicate the presence of impurities. An uncontrolled exotherm upon heating is a clear sign of polymerization.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature.[13] It is highly effective for determining the onset temperature of decarboxylation or other degradation events that involve the loss of volatile products.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. It can separate the main compound from impurities and degradation products, allowing for quantification. Developing an HPLC method is highly recommended for quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products after derivatization of the carboxylic acid group.[15]

References

  • Jana, P., et al. (n.d.). Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing.
  • HSE. (n.d.). Fire and Explosion Risk - Reactive Monomers. HSE.
  • Kralova, I., et al. (2009). The Influence of Disorder on Thermotropic Nematic Liquid Crystals Phase Behavior. MDPI.
  • Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer.
  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
  • University of Pennsylvania. (2024). SOP: Reactive Chemicals. PennEHRS.
  • Methacrylate Producers Association. (n.d.). Methacrylate Esters – Safe Handling Manual.
  • Sattler, J., et al. (n.d.). Stabilization of Acrylic Esters. ResearchGate.
  • Wikipedia. (n.d.). Polymer stabilizer.
  • Dow Chemical Company. (n.d.). Storage-stability additives for unsaturated thermosettable resins. Google Patents.
  • Pallaroni, L., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI.
  • ResearchGate. (n.d.). Analysis of carboxylic acids and esters.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Patti, V. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications.
  • American Chemical Society. (2004). Thermal Analysis. Analytical Chemistry.
  • Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization.
  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid.
  • Jurchescu, O. D., et al. (2004). Effect of impurities on the mobility of single crystal pentacene. AIP Publishing.
  • Chatjaroenporn, K., et al. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.

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Validation & Comparative

A Comparative Guide to Reactive Mesogens: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid vs. 4-(6-Acryloyloxyhexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, particularly in the realm of liquid crystal elastomers, responsive surfaces, and drug delivery systems, the choice of polymerizable liquid crystal monomer is a critical design parameter. This guide provides an in-depth comparison of two structurally similar calamitic mesogens: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid and the more commonly utilized 4-(6-acryloyloxyhexyloxy)benzoic acid. The subtle yet significant difference in their polymerizable tail—a butenoate versus an acrylate—imparts distinct characteristics that influence polymerization kinetics, liquid crystalline behavior, and the ultimate properties of the resulting polymer networks.

This guide will delve into a comparative analysis of their chemical structures, predictable performance based on established reactivity principles, and provide standardized protocols for their characterization. While extensive experimental data for 4-(6-acryloyloxyhexyloxy)benzoic acid and its analogs are available, direct comparative data for 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid is less prevalent in public-domain literature. Therefore, this guide will draw upon established principles of polymer chemistry and liquid crystal physics to provide a scientifically grounded comparison.

Molecular Structure and its Implications

At their core, both molecules share the same mesogenic unit, a 4-(hexyloxy)benzoic acid moiety, which is known to exhibit calamitic (rod-like) liquid crystalline phases.[1][2] The flexible hexyl spacer decouples the polymerizable group from the rigid mesogenic core, a common strategy in the design of side-chain liquid crystal polymers to preserve mesophase formation.[3]

The key distinction lies in the terminal polymerizable group:

  • 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid possesses a 3-butenoate group.

  • 4-(6-Acryloyloxyhexyloxy)benzoic Acid features an acrylate group.

This difference in the terminal alkene structure is paramount, as it directly influences the reactivity of the monomer in free-radical polymerization.

Figure 1: Chemical structures of the two reactive mesogens.

Comparative Performance Analysis

The performance of these monomers in forming liquid crystalline polymer networks can be assessed based on two primary aspects: their liquid crystalline behavior and their polymerization kinetics.

Liquid Crystalline Properties

The mesogenic core, 4-(hexyloxy)benzoic acid, is the primary determinant of the liquid crystalline properties.[1][2] Both monomers are expected to exhibit enantiotropic nematic and/or smectic phases.[4][5] The specific transition temperatures will be influenced by the terminal group, though the overall phase behavior should be similar due to the identical mesogenic core and spacer length.

Property4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid (Predicted)4-(6-Acryloyloxyhexyloxy)benzoic Acid (Reported)
Mesophase Type Nematic, potentially SmecticNematic, Smectic
Melting Point (°C) Likely similar to the acrylate analog92-93[6]
Clearing Point (°C) Likely similar to the acrylate analogNot widely reported, but expected above melting point
Mesophase Range (°C) Dependent on melting and clearing pointsDependent on melting and clearing points

Table 1: Comparison of Liquid Crystalline Properties.

The presence of a terminal double bond can influence the packing of the molecules and thus slightly alter the transition temperatures compared to a saturated analog like 4-(hexyloxy)benzoic acid.[7] However, the difference between a butenoate and an acrylate at the end of a flexible spacer is expected to have a minor impact on the mesophase behavior.

Polymerization Kinetics and Network Formation

The most significant difference between these two monomers lies in their polymerization reactivity. Acrylates are well-known for their high reactivity in free-radical polymerization.[8] The electron-withdrawing nature of the carbonyl group conjugated with the double bond makes the vinyl protons more susceptible to radical attack, leading to rapid polymerization.

Conversely, the 3-butenoate group in 4-{[6-(3-butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a non-conjugated system. The double bond is isolated from the carbonyl group by a methylene unit. This lack of conjugation significantly reduces the reactivity of the double bond towards radical polymerization compared to acrylates.[8] Studies on butenolides, which are cyclic analogs of butenoates, have shown them to be less reactive than acrylates.[8]

Parameter4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid (Predicted)4-(6-Acryloyloxyhexyloxy)benzoic Acid (Typical)
Polymerization Rate SlowerFaster
Initiator Requirement May require higher initiator concentration or more energetic initiation conditionsStandard photoinitiator concentrations are effective
Final Monomer Conversion Potentially lower under identical conditionsHigh
Resulting Network Density Potentially lower due to slower polymerization and lower conversionHigh

Table 2: Predicted Comparison of Polymerization Behavior.

This difference in reactivity has profound implications for the formation of liquid crystal polymer networks. The faster polymerization of the acrylate monomer allows for the rapid "freezing-in" of the liquid crystalline order, which is often desirable. The slower polymerization of the butenoate monomer might require longer curing times or more aggressive polymerization conditions, which could potentially disrupt the delicate liquid crystalline ordering.

Experimental Protocols for Comparative Characterization

To provide a definitive comparison of these two monomers, a series of standardized experiments should be performed.

Synthesis of Monomers

Both monomers can be synthesized from 4-(6-hydroxyhexyloxy)benzoic acid. The general synthetic route involves the esterification of the terminal hydroxyl group with either 3-butenoyl chloride or acryloyl chloride.

G start 4-(6-hydroxyhexyloxy)benzoic acid product1 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid start->product1 Esterification product2 4-(6-Acryloyloxyhexyloxy)benzoic acid start->product2 Esterification reagent1 3-Butenoyl chloride reagent1->product1 reagent2 Acryloyl chloride reagent2->product2

Figure 2: General synthetic workflow.

Protocol 1: Synthesis of 4-(6-Acryloyloxyhexyloxy)benzoic Acid

  • Dissolve 4-(6-hydroxyhexyloxy)benzoic acid in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add a base (e.g., triethylamine) to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

A similar protocol would be followed for the synthesis of the butenoate analog, substituting acryloyl chloride with 3-butenoyl chloride.

Characterization of Liquid Crystalline Properties

Protocol 2: Determination of Phase Transitions by DSC and POM

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (2-5 mg) of the monomer into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Perform a second heating and cooling cycle to observe the thermal transitions, which are identified as peaks (endothermic for melting and clearing, exothermic for crystallization) in the heat flow curve.[9]

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the monomer on a glass slide and cover with a coverslip.

    • Heat the sample on a hot stage while observing it through a polarized light microscope.

    • Observe the changes in optical texture as the sample is heated and cooled through its phase transitions.

    • Identify the nematic phase by its characteristic schlieren or threaded texture, and the smectic phase by its focal conic or fan-like texture.[5]

G cluster_0 Thermal Analysis start Monomer Sample DSC Differential Scanning Calorimetry (DSC) start->DSC POM Polarized Optical Microscopy (POM) start->POM end Phase Transition Temperatures and Mesophase Identification DSC->end POM->end

Figure 3: Workflow for liquid crystal characterization.

Monitoring Photopolymerization Kinetics

Protocol 3: Real-Time FTIR (RT-FTIR) Spectroscopy

  • Prepare a formulation containing the liquid crystal monomer and a photoinitiator (e.g., 1 wt% of a suitable photoinitiator like TPO).

  • Place a thin film of the formulation between two salt plates (e.g., KBr) or on an ATR crystal.

  • Place the sample in the FTIR spectrometer and heat it to a temperature within the monomer's liquid crystal phase.

  • Record a baseline IR spectrum.

  • Initiate polymerization by exposing the sample to UV light of an appropriate wavelength and intensity.

  • Simultaneously, record IR spectra at regular intervals.

  • Monitor the decrease in the absorbance of the characteristic peak for the polymerizable double bond (e.g., C=C stretching or twisting vibrations) over time.

  • Calculate the monomer conversion as a function of time from the change in peak area.

Conclusion and Outlook

The choice between 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid and 4-(6-acryloyloxyhexyloxy)benzoic acid for the development of liquid crystalline materials will depend on the specific application requirements.

  • 4-(6-Acryloyloxyhexyloxy)benzoic Acid is the preferred choice for applications requiring rapid photopolymerization and the formation of densely cross-linked networks. Its high reactivity is advantageous for processes where speed is critical and for achieving high final monomer conversion.

  • 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid , with its predicted lower reactivity, may offer advantages in situations where a slower, more controlled polymerization is desired. This could potentially allow for better control over the final network structure and properties. However, its slower kinetics may necessitate longer curing times or more potent initiation systems, which could be a drawback in some manufacturing processes.

For researchers and developers in this field, a direct experimental comparison of these two monomers using the protocols outlined in this guide would be highly valuable. Such a study would provide quantitative data on their relative performance and enable a more informed selection of the optimal reactive mesogen for a given application, ultimately accelerating the development of next-generation responsive materials.

References

  • Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(9), 353-358.
  • Unknown. (n.d.). Synthesis of 4-Alkyloxybenzoic Acids. Scribd. Retrieved from [Link]

  • Polishchuk, A. P., & Timofeeva, T. V. (2000). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystal Reports, 45(4), 634-645.
  • Tatarsky, D., Banerjee, K., & Ford, W. T. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units.
  • Wang, D. G., et al. (2023). Beyond Nematic and Smectic Liquid Crystal Monomers (LCMs): Identification of Cholesteric LCMs as Another Abundant Class of Liquid Crystal Display-Derived New Pollutants by Target and Suspect Screening. Environmental Science & Technology, 57(30), 11183–11193.
  • Gryn, D. O., et al. (2023). Core-Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Chemistry – An Asian Journal, 18(11), e202300181.
  • Saad, G. R., et al. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Molecules, 27(5), 1681.
  • Al-dulemy, R. S., & Al-Janabi, A. H. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • Marino, S., et al. (2014). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv preprint arXiv:1405.6841.
  • Tschierske, C., et al. (1998). Synthesis and thermotropic liquid crystalline properties of calamitic molecules with laterally attached hydrophilic groups: Y-shaped three-block molecules which can form smectic and columnar mesophases.
  • Begum, S., et al. (2020). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids.
  • Unknown. (n.d.). Phase Structures of Calamitic Liquid Crystals.
  • Deplace, F., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society, 145(15), 8506-8517.
  • Lligadas, G., et al. (2006). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. Journal of Polymer Science Part A: Polymer Chemistry, 44(11), 3656-3667.
  • Al-Hamdani, A. A. S., et al. (2021). Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. Polymers, 13(24), 4292.
  • Hisatsune, M., et al. (2021). Environmentally Stable Chiral-Nematic Liquid-Crystal Elastomers with Mechano-Optical Properties. Polymers, 13(11), 1793.
  • Unknown. (n.d.). Some common nematic liquid crystal monomers and their chemical structures.
  • Kassotis, C. D., et al. (2023). Liquid Crystal Monomers and Their Mixtures Alter Nuclear Receptor Signaling and Promote Adipogenesis In Vitro. Environmental Health Perspectives, 131(10), 107009.
  • Sivasothy, R., et al. (2010). Synthesis and Mesomorphic Properties of 6-Methoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. Molecular Crystals and Liquid Crystals, 528(1), 10-22.
  • EPA. (2025, October 15). Benzoic acid, 4-(hexyloxy)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

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FTIR Spectroscopy Validation of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing stimuli-responsive liquid crystal elastomers (LCEs) or advanced polymer networks, the structural validation of reactive mesogens is a critical quality control checkpoint. 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a highly specialized monomer featuring a benzoic acid core for supramolecular assembly, a flexible hexyl spacer, and a polymerizable 3-butenoyloxy tail.

This guide provides an authoritative, objective comparison of Fourier Transform Infrared (FTIR) spectroscopy methodologies—specifically contrasting Attenuated Total Reflectance (ATR-FTIR) with traditional Transmission (KBr Pellet) FTIR . By examining the causality behind spectral shifts and sample preparation, this guide establishes a self-validating protocol to ensure both the integrity of the hydrogen-bonded mesogenic core and the viability of the reactive alkene groups prior to polymerization.

Structural Nuances and the Role of FTIR

The functionality of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid relies on two distinct chemical domains:

  • The Supramolecular Core (Benzoic Acid): The carboxylic acid headgroups form intermolecular hydrogen bonds, creating closed dimers. This dimerization extends the effective molecular length, driving the formation of smectic or nematic liquid crystalline phases[1].

  • The Reactive Tail (3-Butenoate): The terminal double bond allows the assembled mesogens to be permanently cross-linked via UV-initiated radical polymerization.

FTIR is the gold standard for validating this dual-functionality because it can simultaneously probe the hydrogen-bonding state of the carboxylic acid and the intactness of the polymerizable alkene[2].

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

When validating supramolecular monomers, the sampling technique directly influences the structural integrity of the analyte.

The Case for ATR-FTIR

utilizes an internal reflection element (typically a diamond crystal) where an evanescent wave penetrates the sample by only 0.5 to 2.0 µm[3]. Because the neat solid or liquid crystal is analyzed directly, the delicate hydrogen-bonded dimers remain perfectly intact[2].

The Drawbacks of Transmission (KBr Pellet)

Traditional transmission FTIR requires grinding the monomer with potassium bromide (KBr) and pressing it under high pressure (typically 10 tons). This mechanical stress can physically disrupt the hydrogen bonds, converting closed dimers into open dimers or free monomers. Furthermore, KBr is highly hygroscopic; absorbed moisture introduces a massive, broad O-H stretching band (~3400 cm⁻¹) that obscures the critical carboxylic acid O-H region[4].

Quantitative Performance Comparison

Table 1: Performance Comparison of FTIR Sampling Techniques for LC Monomers

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Neat sample applied directly)Extensive (Grinding, high-pressure pressing)
Supramolecular Integrity Excellent: Preserves native H-bonded dimersPoor: Mechanical stress disrupts H-bonds
Moisture Interference Minimal to NoneHigh (KBr absorbs atmospheric water)
Signal-to-Noise Ratio High (Requires software ATR correction)Very High (Strict adherence to Beer-Lambert law)
In-Situ Curing Tracking Ideal: Can UV-cure directly on the crystalDifficult: Requires casting separate thin films

The Spectral Fingerprint: Key Peak Assignments

Validating 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid requires distinguishing between two different carbonyl (C=O) environments and identifying the terminal alkene.

Table 2: Diagnostic FTIR Peak Assignments

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
Carboxylic Acid (Dimer) ~1680C=O stretchConfirms supramolecular H-bonded dimer formation[1]. Shifts to ~1710 cm⁻¹ if disrupted.
Ester (3-Butenoate) ~1735C=O stretchValidates the intact ester linkage of the reactive tail.
Terminal Alkene ~1647C=C stretchPrimary marker for the reactive double bond[5]. Used to track UV-curing depletion.
Terminal Alkene ~910, 990=C-H out-of-plane wagDifferentiates the 3-butenoate group from standard conjugated acrylates.
Aromatic Ether ~1250, 1050C-O-C stretchConfirms the hexyl-ether linkage to the benzoic ring.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causality check to prevent false positives.

Phase 1: System Calibration & Atmospheric Suppression
  • Step 1: Crystal Decontamination. Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

    • Causality & Validation: A subsequent blank monitor scan must yield a completely flat baseline. Any residual peaks indicate organic carryover, which will contaminate the monomer's fingerprint.

  • Step 2: Background Acquisition. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric H₂O (3900–3400 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuate constantly. Subtracting a fresh background ensures these environmental variables do not artificially inflate or mask the monomer's critical O-H or C=O regions.

Phase 2: Sample Interrogation
  • Step 3: Neat Sample Application. Place 2–3 mg of the crystalline monomer directly onto the center of the ATR crystal. Do not dissolve in solvent.

    • Causality: Solvents actively compete for hydrogen bonding, which will artificially break the benzoic acid dimers and shift the 1680 cm⁻¹ peak to the free-acid region (>1710 cm⁻¹)[2].

  • Step 4: Optimal Pressure Application. Lower the ATR anvil until the software indicates optimal contact pressure.

    • Causality: The evanescent IR wave penetrates only ~1–2 µm[4]. Insufficient pressure results in a weak signal, while excessive pressure can induce polymorphic phase transitions or crush the mesogenic domains.

Phase 3: Data Validation & Post-Processing
  • Step 5: ATR Correction. Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: In ATR, penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes peak intensities, allowing for accurate 1:1 comparisons with transmission-based spectral libraries[4].

  • Step 6: Supramolecular Verification (The Go/No-Go Check).

    • Self-Validation: Inspect the carbonyl region. You must observe two distinct peaks: ~1735 cm⁻¹ (ester) and ~1680 cm⁻¹ (acid dimer)[1]. If the 1680 cm⁻¹ peak is absent and replaced by a broad peak at ~1715 cm⁻¹, the supramolecular structure of the batch is compromised, and the monomer must be re-crystallized before use in LCE synthesis.

Workflow Visualization

FTIR_Workflow Start Synthesized Monomer: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzoic acid Decision Select FTIR Sampling Technique Start->Decision ATR ATR-FTIR (Diamond Crystal) Preserves H-bonded Dimers Decision->ATR Neat Sample Transmission Transmission (KBr Pellet) High S/N but risks H-bond disruption Decision->Transmission Powder Dispersion Validation Spectral Validation -COOH Dimer (~1680 cm⁻¹) C=C (~1647 cm⁻¹) Ester C=O (~1735 cm⁻¹) ATR->Validation Transmission->Validation Moisture Risk Polymerization In-situ Polymerization Tracking Monitor C=C depletion Validation->Polymerization UV Curing

Caption: Workflow for FTIR validation of reactive mesogens comparing ATR and Transmission techniques.

References

  • Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid MDPI - International Journal of Molecular Sciences[Link]

  • Order–Disorder Transition of Supramolecular Liquid Crystalline Elastomers ACS Publications - Chemistry of Materials[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling PIKE Technologies[Link]

  • Guide to FT-IR Spectroscopy: ATR vs Transmission Bruker[Link]

  • FTIR spectra of Zr oxo clusters and sodium methacrylate ResearchGate[Link]

Sources

A Comparative Guide to the Liquid Crystal Phase Transitions of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected liquid crystal phase transitions of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid. While direct experimental data for this specific compound is not extensively published, this document synthesizes information from structurally analogous materials to predict its mesomorphic behavior. We will delve into the influence of its distinct molecular features—the hydrogen-bonding carboxylic acid, the flexible hexyl-oxy spacer, and the reactive terminal butenoyl group—by comparing it with well-characterized liquid crystals. This guide is intended for researchers in materials science and drug development, offering insights into the principles of molecular design for thermotropic liquid crystals.

Introduction: The Role of Molecular Architecture in Benzoic Acid-Based Liquid Crystals

The capacity of a molecule to form liquid crystalline phases is intrinsically linked to its architecture. For rod-like (calamitic) liquid crystals, a delicate balance of rigid aromatic cores and flexible aliphatic chains is essential. The 4-alkoxybenzoic acid series is a classic example of this, where the mesomorphic properties are primarily driven by two key interactions: the anisotropic van der Waals forces between the aromatic cores and the formation of stable hydrogen-bonded dimers via the carboxylic acid groups.[1][2][3] This dimerization effectively elongates the molecule, enhancing the aspect ratio and promoting the orientational order required for mesophase formation.[4][5]

The subject of this guide, 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, is a functionalized derivative of this family. Its structure suggests a high propensity for liquid crystalline behavior, with the added feature of a terminal double bond that introduces the potential for polymerization. Understanding its phase transitions requires a comparative analysis of how each molecular component contributes to the overall thermal behavior.

Below is the molecular structure of the compound and its anticipated hydrogen-bonded dimer, which is the fundamental unit responsible for its liquid crystalline properties.

Caption: Molecular structure of the target compound and its hydrogen-bonded dimer.

Comparative Analysis of Structural Components

To predict the phase transitions of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, we will analyze its three key structural components in comparison to known liquid crystals.

The 4-oxybenzoic Acid Core

This rigid core is the primary driver of mesomorphism. In the homologous series of 4-n-alkoxybenzoic acids, the type and stability of the liquid crystal phases are well-documented. Shorter alkoxy chains (n=3-6) typically yield a nematic phase, while longer chains (n=7 and above) also exhibit smectic phases, particularly the smectic C phase.[2] For instance, 4-hexyloxybenzoic acid (6OBA) shows an enantiotropic nematic phase.[6] Given that our target molecule has a hexyl-oxy spacer, we can anticipate that it will, at a minimum, exhibit a nematic phase.

The Hexyl-oxy Flexible Spacer

Flexible spacers, like the -(CH₂)₆-O- group here, are crucial for decoupling the motion of the rigid core from the more mobile terminal chain. This decoupling helps to lower melting points and stabilize the mesophase.[7] The length of the spacer significantly influences transition temperatures. Increasing the spacer length in a homologous series generally leads to a decrease in the nematic-isotropic transition temperature (TN-I) due to the increased conformational flexibility.[8][9] The presence of an ether linkage within the spacer adds a slight kink, which can also affect molecular packing and, consequently, the phase stability.

The Terminal 3-Butenoyloxy Group

The terminal group has a profound impact on the mesomorphic properties.[4] The butenoyloxy group is polar and contains a double bond.

  • Polarity: The ester group introduces a dipole moment, which can enhance intermolecular interactions and potentially stabilize more ordered smectic phases compared to a simple alkyl chain.

  • Double Bond: The presence and position of a double bond in the terminal chain are known to significantly influence phase behavior.[10] A double bond introduces rigidity and can alter the overall shape of the flexible tail. Depending on its position and configuration (cis/trans), it can either suppress or enhance certain mesophases. For instance, trans configurations at odd positions in an alkenyloxy chain have been shown to suppress the smectic A phase while widening the nematic range.[10] The 3-butenoyl group provides a terminal double bond, which also makes the molecule a reactive mesogen, suitable for polymerization to form liquid crystal elastomers or networks.[11]

Predicted Phase Behavior and Comparative Data

Based on the structural analysis, 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is predicted to be a thermotropic liquid crystal exhibiting at least a nematic phase. The presence of a six-carbon spacer and a polar terminal group makes the formation of a smectic C phase, either enantiotropic or monotropic (appearing only on cooling), a strong possibility.

The table below compares the phase transitions of relevant 4-n-alkoxybenzoic acids to illustrate the expected trends.

Compound NameAbbreviationnPhase Transitions on Heating (°C)Phase Transitions on Cooling (°C)Reference
4-Hexyloxybenzoic Acid6OBA6Cr 108 N 154 II 153 N 98 Cr[2][6]
4-Heptyloxybenzoic Acid7OBA7Cr 99 SmC 107 N 147 II 146 N 106 SmC 92 Cr[2][12]
4-Octyloxybenzoic Acid8OBA8Cr 101 SmC 108 N 147 II 147 N 107 SmC 100 Cr[2]
Predicted: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid Target - Cr → (SmC) → N → I I → N → (SmC) → Cr Hypothesized

Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic Liquid. Parentheses indicate a phase that may or may not be present.

The terminal butenoyloxy group is expected to influence these transitions. Compared to 6OBA, the increased polarity and altered shape of the terminal chain in our target molecule may lead to a stabilization of a smectic C phase, similar to what is observed for 7OBA and 8OBA. The melting point and clearing point are difficult to predict precisely but will be determined by the overall balance of molecular packing and intermolecular forces.

Experimental Protocols for Characterization

To empirically determine the phase transitions of this compound, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Workflow for Liquid Crystal Phase Characterization

G cluster_workflow Characterization Workflow synthesis Synthesize & Purify Compound dsc DSC Analysis (Heating/Cooling Cycles) synthesis->dsc Obtain thermal data pom POM Analysis (Hot Stage) synthesis->pom Observe optical textures data_analysis Correlate DSC Peaks with POM Textures dsc->data_analysis pom->data_analysis phase_id Identify Phase Transitions (Temp & Enthalpy) data_analysis->phase_id

Caption: Standard workflow for characterizing liquid crystal phase transitions.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the temperatures and enthalpy changes (ΔH) of phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above the expected isotropic clearing point (e.g., 180 °C) at a controlled rate of 10 °C/min. This scan reveals the transitions from the initial crystalline state and removes the sample's prior thermal history.

    • First Cooling Scan: Cool the sample from the isotropic state back to room temperature at a rate of 10 °C/min. This scan is crucial for identifying enantiotropic and monotropic transitions.

    • Second Heating Scan: Reheat the sample at 10 °C/min. The data from this scan is typically used for reporting transition temperatures as it reflects the behavior of a consistently formed crystal structure.[13]

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T). The area under the peak is integrated to calculate the enthalpy of transition (ΔH).

Polarized Optical Microscopy (POM) Protocol

Objective: To visually identify the type of liquid crystal phase by observing its unique optical texture.

Methodology:

  • Sample Preparation: Place a small amount of the compound on a clean glass microscope slide. Cover it with a coverslip and place it on a calibrated hot stage.

  • Heating and Observation:

    • Heat the sample slowly while observing through the microscope with crossed polarizers.

    • Upon melting from the crystalline solid (which may or may not be birefringent), the appearance of a fluid, birefringent (light-transmitting) texture indicates the formation of a liquid crystal phase.[14]

    • Nematic Phase: Look for characteristic textures such as the "Schlieren" texture with dark brushes (defects) or a "marbled" texture.[15][16]

    • Smectic Phases: Smectic phases are typically more viscous and exhibit different textures, such as the "focal-conic fan" texture for smectic A and the broken fan or Schlieren texture for smectic C.[13]

  • Cooling and Correlation: Cool the sample slowly from the isotropic liquid state (which appears completely dark under crossed polarizers). Observe the formation of textures at temperatures that correspond to the transition peaks observed in the DSC analysis. Shearing the sample by gently moving the coverslip can help in identifying the phase type by observing how the texture flows and re-forms.

Conclusion

While specific experimental data for 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid remains to be published, a detailed analysis of its molecular structure allows for a robust prediction of its liquid crystalline properties. The combination of a hydrogen-bonding benzoic acid core, a six-carbon flexible spacer, and a terminal butenoyloxy group strongly suggests that this compound will exhibit both nematic and potentially smectic C phases. The presence of the terminal double bond marks it as a valuable reactive mesogen for the development of advanced polymer networks. The experimental protocols detailed in this guide provide a clear pathway for the empirical characterization and confirmation of its rich mesomorphic behavior.

References

  • Synthesis and mesomorphic behaviour of novel light-emitting liquid crystals. (2005).
  • Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase.
  • Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. (2021). MDPI.
  • New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. (2024). PMC.
  • The influence of double bonds in the terminal chain of 2-ring compounds on the physical properties of Sz mixtures. Taylor & Francis Online.
  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2025). International Journal of Research in Engineering and Science.
  • Influence of Flexible Spacers on Liquid-Crystalline Self-Assembly of T-Shaped Bolaamphiphiles. (2011). Journal of the American Chemical Society.
  • Influence of flexible spacers on liquid-crystalline self-assembly of T-shaped bolaamphiphiles. (2011). Journal of the American Chemical Society.
  • Liquid Crystals. (2023). Chemistry LibreTexts.
  • Importance of the Role of Flexible Spacers in Liquid Crystal Formation by Bent Dimesogenic and Star-Shaped Trimesogenic Compounds. (1991). Bulletin of the Korean Chemical Society.
  • Phase Transition Studies in Liquid Crystals across I-N and N-Sc Phases in Alkoxy Benzoic Acids – Density Measurements. (2009). Taylor & Francis Online.
  • (Colour online) DSC trace and POM images (×200) of compounds 4OLC.
  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). PMC.
  • Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nem
  • Thermodynamic Study of 4- n -Alkyloxybenzoic Acids.
  • Determination of 13C chemical shift anisotropy tensors and molecular order of 4-hexyloxybenzoic acid. (2012). The Journal of Physical Chemistry B.

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elemental analysis of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic Acid

For researchers and professionals in drug development and materials science, the precise characterization of novel organic compounds is a foundational requirement for advancing research and ensuring quality control. The elemental composition of a molecule is its most fundamental property, serving as a primary confirmation of its identity and purity. This guide provides a detailed comparison of analytical methodologies for determining the elemental composition of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, a complex organic molecule with potential applications as a functional monomer or pharmaceutical intermediate.

As a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach to analysis. We will explore the gold-standard technique, Combustion Analysis, and compare its performance with an alternative method, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), supported by experimental data and workflows.

Theoretical Elemental Composition

The first step in any elemental analysis is to determine the theoretical composition from the molecular formula. This provides the benchmark against which all experimental results are measured.

Molecule: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid Molecular Formula: C₁₇H₂₂O₅ Molecular Weight: 306.35 g/mol

Based on this formula, the theoretical mass percentages of each element are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01117204.18766.65%
HydrogenH1.0082222.1767.24%
OxygenO15.999579.99526.11%

Primary Method: Combustion Analysis (CHNS/O)

Combustion analysis is the quintessential technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[1][2] Its precision, reliability, and efficiency make it the preferred method for verifying the composition of synthesized molecules like our target acid.[2][3]

Principle of Operation

The methodology is based on the complete and instantaneous combustion of the sample in a high-temperature environment rich in pure oxygen.[4] This process quantitatively converts the constituent elements into simple gases: carbon is oxidized to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[1][4] These gases are then separated, typically via a gas chromatography column, and measured by a thermal conductivity detector (TCD).[5]

Oxygen content is determined in a separate step through high-temperature pyrolysis, which converts the elemental oxygen into carbon monoxide (CO) for detection.[5] More commonly, it is calculated by difference after C, H, and N have been determined.[6]

Experimental Workflow: Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Sample Weighing (1-3 mg in tin capsule) combustion 2. Flash Combustion (>1000°C in pure O₂) weigh->combustion Introduction separation 3. Gas Separation (GC Column) combustion->separation CO₂, H₂O, N₂ detection 4. Detection (Thermal Conductivity Detector) separation->detection calculation 5. Calculation (%C, %H, %O) detection->calculation

Caption: Workflow for CHN/O analysis via combustion.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid sample is homogenous and has been dried under a vacuum to remove residual solvents or moisture, as water can compromise the accuracy of hydrogen and oxygen measurements.[5]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.[7] The precise measurement of this initial weight is critical for accurate percentage calculations.[7]

    • Seal the capsule and place it in the elemental analyzer's autosampler.

  • Instrument Calibration (Trustworthiness Pillar):

    • To ensure the trustworthiness of results, the system must be calibrated. Analyze a certified organic standard with a known elemental composition (e.g., Acetanilide) prior to running the samples.

    • The results for the standard must fall within the specified tolerance (typically ±0.3% of the theoretical value) before proceeding. This step validates the instrument's performance.

  • Analysis:

    • Initiate the automated analysis sequence. The sample is dropped into the combustion furnace.

    • The resulting gases (CO₂, H₂O, N₂) are swept by a helium carrier gas through a reduction furnace (to convert NOx to N₂) and then onto a gas chromatographic column for separation.

    • The separated gases pass through the thermal conductivity detector, which generates a signal proportional to the concentration of each gas.

  • Data Processing and Interpretation:

    • The instrument's software integrates the detector signals and, using the initial sample weight, calculates the mass percentage of Carbon and Hydrogen.

    • Oxygen is calculated by the software as the remaining percentage: %O = 100% - %C - %H.

Comparative Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

While combustion analysis is the standard for bulk C, H, and O, it is instructive to compare it with other powerful analytical techniques to understand its advantages. ICP-OES is a highly sensitive method typically used for determining the elemental composition of a sample, especially for trace metals and minor elements.[8] Its application for bulk organic analysis is less common but serves as a valuable point of comparison.

Principle of Operation

ICP-OES utilizes a high-temperature argon plasma (up to 10,000 K) to desolvate, atomize, and excite the atoms within a sample.[9] As these excited atoms decay to a lower energy state, they emit light at wavelengths characteristic of each element. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the element's concentration.

Experimental Workflow: ICP-OES

cluster_prep Sample Preparation (Complex) cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Sample Weighing digest 2. Microwave Acid Digestion (Destructive) weigh->digest dilute 3. Dilution to Volume digest->dilute nebulize 4. Nebulization dilute->nebulize plasma 5. Argon Plasma (Atomization & Excitation) nebulize->plasma spectrometer 6. Emission Measurement plasma->spectrometer calculation 7. Concentration Calculation spectrometer->calculation

Caption: Workflow for elemental analysis via ICP-OES.

Detailed Experimental Protocol
  • Sample Preparation (Causality Pillar):

    • The primary challenge for ICP-OES is that samples must be introduced as a liquid, typically an aqueous solution. Therefore, the organic solid must be completely digested. This is a critical and complex step.

    • Accurately weigh approximately 50-100 mg of the sample into a microwave digestion vessel.

    • Add a mixture of concentrated nitric acid and sulfuric acid. The choice of strong acids is causal: they are required to aggressively oxidize and break down the complex organic matrix into soluble inorganic forms.

    • Seal the vessel and perform a microwave digestion program, using high temperature and pressure to achieve complete sample decomposition.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute with deionized water.

  • Instrument Calibration:

    • Calibrate the ICP-OES using a series of certified aqueous standards containing known concentrations of carbon.

  • Analysis:

    • Introduce the prepared sample solution into the instrument via a nebulizer, which creates a fine aerosol.

    • The aerosol is carried into the argon plasma torch.

    • The spectrometer measures the light emission intensity at the specific wavelength for carbon.

  • Data Processing and Interpretation:

    • The software calculates the concentration of carbon in the solution based on the calibration curve. This value is then used to back-calculate the mass percentage of carbon in the original solid sample.

Performance Comparison and Data Summary

The choice between these two methods is dictated by the analytical goal. For verifying the empirical formula of a pure organic compound, the data clearly favors combustion analysis.

ParameterCombustion AnalysisICP-OES
Primary Application Bulk C, H, N, S, O in organic materials.[2][7]Trace to minor element analysis, particularly metals.[8]
Sample Preparation Simple, non-destructive (uses only 1-3 mg).Complex, destructive, requires complete acid digestion.
Analysis Speed High throughput, ~5-10 minutes per sample.Slower due to extensive sample preparation.
Accuracy for C, H, O High (typically ±0.3% absolute).Lower for bulk C; H and O not directly measurable.
Cost per Sample Lower.Higher due to reagents and instrument time.
Limitations Not suitable for trace element analysis.Not ideal for bulk hydrogen and oxygen in organic matrices.
Hypothetical Experimental Data

To illustrate the expected performance, the following table presents hypothetical results for the analysis of a high-purity sample of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid.

ElementTheoretical Mass %Combustion Analysis ResultICP-OES Result
Carbon (C) 66.65%66.59% (±0.2%)65.9% (±1.5%)
Hydrogen (H) 7.24%7.21% (±0.2%)Not Applicable
Oxygen (O) 26.11%26.20% (by difference)Not Applicable

The data shows that the results from combustion analysis are in excellent agreement with the theoretical values, confirming the elemental formula C₁₇H₂₂O₅ and indicating a high degree of sample purity. The result for ICP-OES, while still providing an estimate, shows higher variability and cannot determine the crucial hydrogen and oxygen content for this application.

Conclusion

For researchers, scientists, and drug development professionals requiring definitive confirmation of the elemental composition of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, combustion analysis is the unequivocally superior method . Its directness, high precision, minimal sample requirement, and operational efficiency make it the authoritative standard for the analysis of pure organic compounds.[2] The experimental protocol is self-validating through the use of certified standards, ensuring the trustworthiness of the results.

While ICP-OES is a powerful and versatile technique, its strengths lie in trace elemental analysis.[8] For the specific purpose of verifying the bulk C, H, and O composition of an organic molecule, the complex and destructive sample preparation required for ICP-OES makes it less accurate and far less practical than the elegant and established method of combustion analysis.

References

  • Wikipedia. Combustion analysis. [Link]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. [Link]

  • AZoM. How Does a CHNSO Analyzer Work?. [Link]

  • Applied Technical Services. Combustion Analysis. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • Eurofins Scientific. CHNS Analysis. [Link]

  • ChemCollective. Combustion Analysis. [Link]

  • MDPI. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • OEA Labs. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Lab-Training. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • AZoM. Different Techniques in Qualitative and Quantitative Elemental Analysis. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that managing complex, multifunctional reactive compounds requires more than a generic safety data sheet. For researchers and drug development professionals working with 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid [1], safety protocols must be rooted in a mechanistic understanding of the molecule's chemical biology.

This guide synthesizes structural causality with field-proven logistical strategies to ensure your laboratory operations remain safe, compliant, and highly efficient.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a self-validating safety system, we must first analyze the molecular architecture of the compound. This chemical is a specialized Liquid Crystal Monomer (LCM)[2] and reactive intermediate characterized by three distinct structural domains, each contributing to its hazard profile:

  • The Unsaturated Ester (3-Butenoyloxy group): Terminal or α,β -unsaturated esters are potent electrophiles. When exposed to bare skin, they undergo Michael-type conjugate additions with nucleophilic residues (such as cysteine or lysine) present in epidermal proteins[3]. This covalent binding forms a hapten-protein complex that triggers dendritic cell activation, leading to severe allergic contact dermatitis and long-term skin sensitization[3],[4].

  • The Benzenecarboxylic Acid Moiety: As an organic acid, this functional group reacts with the natural moisture on skin and mucous membranes, causing a localized drop in pH. This results in acute tissue irritation and poses a severe risk of corneal damage upon ocular exposure[5],[6].

  • The Lipophilic Spacer (Hexyl chain): The six-carbon alkyl chain significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances the compound's ability to penetrate the stratum corneum, particularly when dissolved in organic solvents, thereby amplifying both the sensitization and irritation risks.

Sensitization A Unsaturated Ester (Electrophile) C Michael-Type Addition (Covalent Binding) A->C B Epidermal Proteins (Nucleophiles) B->C D Hapten-Protein Complex C->D E Immune Response (Sensitization / Dermatitis) D->E Dendritic Cell Activation

Biochemical pathway of skin sensitization via Michael addition.

Mandatory Personal Protective Equipment (PPE) Specifications

Because the compound is both a corrosive organic acid and a potent sensitizer, standard laboratory attire is insufficient. Personal protective equipment must be selected based on the specific phase of the operation (dry powder vs. solvent-dissolved).

Quantitative PPE Selection Matrix
Protection ZoneDry Powder Handling (Weighing/Transfer)Solution Handling (in Organic Solvents)Mechanistic Justification
Hands (Primary) Nitrile Gloves (Min. 0.11 mm thickness)Butyl Rubber or Silver Shield® LaminateSolvents like DCM or Chloroform rapidly degrade nitrile, carrying the lipophilic monomer directly through the glove matrix into the skin.
Hands (Secondary) Standard Nitrile (Double-gloving)Standard Nitrile (Worn under heavy gloves)Provides a secondary barrier and prevents contamination during the doffing process.
Eyes/Face ANSI Z87.1 Chemical Splash GogglesGoggles + Full Face ShieldProtects against irreversible corneal damage from the acidic moiety[6].
Body Flame-Resistant (FR) Lab Coat (Knit cuffs)FR Lab Coat + Chemical-Resistant ApronPrevents powder accumulation on forearms; apron blocks solvent splash-through.
Respiration Chemical Fume Hood (80-100 fpm)Chemical Fume Hood (80-100 fpm)Prevents inhalation of aerosolized sensitizing dust and volatile solvent fumes[6].

Step-by-Step Operational Workflow

The following protocol is designed to be a self-validating system: every step inherently prevents the failure of the next.

Phase A: Preparation and Weighing
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm)[6]. Do not use a laminar flow clean bench, as it directs air toward the user.

  • Static Mitigation: 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid often presents as a fine, static-prone powder. Wipe the exterior of the weighing balance and spatulas with a grounded anti-static cloth or use an ionizing bar. Causality: Static charge causes powder to repel and aerosolize, bypassing localized ventilation.

  • Weighing: Tare a closed, anti-static weigh boat or a pre-weighed glass vial. Transfer the solid using a smooth, non-porous spatula (e.g., PTFE-coated) to prevent material adhesion.

Phase B: Transfer and Reaction Setup
  • Closed-System Transfer: Once weighed, immediately cap the vial before removing it from the balance area. If transferring to a round-bottom flask, use a powder funnel and rinse the funnel immediately with the reaction solvent to ensure quantitative transfer and eliminate residual dust.

  • Solvent Addition: Add organic solvents slowly. Because the molecule contains an unsaturated ester, avoid exposing the solution to strong radical initiators or intense UV light unless initiating a planned polymerization, as premature cross-linking can occur[7].

Workflow S1 1. Preparation Verify Hood & PPE S2 2. Weighing Anti-static Tools S1->S2 S3 3. Transfer Closed-System S2->S3 S4 4. Decontamination Solvent Wipe S3->S4

Standard operating procedure workflow for handling reactive monomers.

Decontamination and Disposal Plan

Improper cleanup of liquid crystal monomers contributes to environmental toxicity and secondary laboratory exposure[2],[8].

Spill Response Protocol
  • Dry Spills: NEVER dry-sweep the powder. Sweeping aerosolizes the sensitizer. Instead, gently mist the spill with a high-boiling, compatible solvent (like isopropanol) to dampen the powder. Cover with absorbent laboratory pads, carefully roll them up, and place them in a sealed hazardous waste bag.

  • Liquid Spills: Isolate the area. Apply an inert chemical absorbent (e.g., vermiculite or diatomaceous earth). Avoid using basic absorbents that might cause an exothermic neutralization reaction with the carboxylic acid group.

Waste Segregation
  • Storage: Store bulk material and waste in tightly sealed containers near the floor to minimize the danger of falling and breaking[5],[9].

  • Compatibility: As an organic acid, keep waste streams strictly separated from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent the generation of toxic fumes or explosive interactions[5],[10].

  • Labeling: Clearly label waste carboys as "Hazardous Organic Waste: Contains Sensitizing Unsaturated Esters and Organic Acids."

References

  • Maleic acid esters (short chain) - Evaluation statement - Skin sensitization and Michael addition mechanisms of unsaturated esters. Australian Industrial Chemicals Introduction Scheme (AICIS). URL: [Link]

  • Comprehensive Identification of Liquid Crystal Monomers in Waste LCD Panels - Toxicity and environmental occurrences of LCMs. American Chemical Society (ACS). URL: [Link]

  • Laboratory Safety Guide & Chemical Hygiene Plan - Handling organic acids and fume hood specifications. SUNY College of Environmental Science and Forestry (ESF). URL: [Link]

  • FAMU Environmental Health & Safety Lab Safety Manual - Storage and segregation of corrosive organic acids. Florida A&M University. URL: [Link]

Sources

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